Product packaging for 2-(2-Bromobenzoyl)pyridine(Cat. No.:CAS No. 76160-34-4)

2-(2-Bromobenzoyl)pyridine

Cat. No.: B1267202
CAS No.: 76160-34-4
M. Wt: 262.1 g/mol
InChI Key: HMODYVBYHZJGSW-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)pyridine is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO B1267202 2-(2-Bromobenzoyl)pyridine CAS No. 76160-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMODYVBYHZJGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227011
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80227011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76160-34-4
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-bromophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(2-Bromobenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromobenzoyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. This document details a feasible synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.

Introduction

This compound is a ketone derivative featuring a pyridine ring linked to a brominated phenyl group. This unique structural motif makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon bond between the pyridine and benzoyl moieties, followed by functional group manipulations. This guide outlines a robust two-step synthetic approach and the analytical techniques used for its characterization.

Synthesis Pathway

A logical and commonly employed strategy for the synthesis of this compound involves a two-step process. The first step is a Grignard reaction between 2-bromopyridine and 2-bromobenzaldehyde to form the intermediate alcohol, (2-bromophenyl)(pyridin-2-yl)methanol. The subsequent step is the oxidation of this alcohol to the desired ketone, this compound.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-bromopyridine 2-Bromopyridine Grignard_reagent 2-Pyridylmagnesium bromide 2-bromopyridine->Grignard_reagent  + Mg / THF Mg Mg, THF intermediate_alcohol (2-bromophenyl)(pyridin-2-yl)methanol Grignard_reagent->intermediate_alcohol  + 2-Bromobenzaldehyde  then H3O+ workup 2-bromobenzaldehyde 2-Bromobenzaldehyde final_product This compound intermediate_alcohol->final_product  + Oxidant oxidant Oxidizing Agent (e.g., MnO2) Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Grignard Reaction: 2-Bromopyridine + Mg -> 2-Pyridylmagnesium bromide B Addition: Grignard reagent + 2-Bromobenzaldehyde A->B C Workup & Purification: (2-bromophenyl)(pyridin-2-yl)methanol B->C D Oxidation: Alcohol + MnO2 C->D E Workup & Purification: This compound D->E F NMR Spectroscopy (1H & 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Melting Point Analysis E->I

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromobenzoyl)pyridine, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, physical characteristics, and predicted properties, offering a valuable resource for its application in research and development.

Core Physicochemical Data

This compound, identified by the CAS Number 76160-34-4, is a solid, white to light yellow powder.[1] Its molecular structure consists of a pyridine ring linked to a benzoyl group, with a bromine atom substituted at the ortho position of the phenyl ring.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₁₂H₈BrNO[2][3]
Molecular Weight 262.10 g/mol [4]
Appearance White to light yellow powder[1]
Boiling Point 368.4°C at 760 mmHg[1]
Density 1.481 g/cm³[1]
Refractive Index 1.615[1]
Flash Point 176.6°C[1]
Vapor Pressure 1.28E-05 mmHg at 25°C[1]
Predicted pKa Data not available
Predicted logP Data not available
Solubility Data not available
Melting Point Data not available

Synthesis and Experimental Protocols

Grignard Reaction Approach

A potential synthetic route involves the Grignard reaction between a 2-pyridyl magnesium halide and 2-bromobenzoyl chloride. This method is a classic approach for the formation of carbon-carbon bonds and the synthesis of ketones.

General Experimental Protocol (Hypothetical):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of 2-pyridylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

  • Acylation Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-bromobenzoyl chloride in anhydrous THF is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow: Grignard Reaction

Grignard Reaction for this compound Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 2-Bromopyridine 2-Bromopyridine Grignard_Formation Grignard Reagent Formation (Anhydrous THF) 2-Bromopyridine->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation 2-Bromobenzoyl_chloride 2-Bromobenzoyl_chloride Acylation Acylation Reaction (Anhydrous THF, low temp) 2-Bromobenzoyl_chloride->Acylation Grignard_Formation->Acylation 2-Pyridylmagnesium bromide Workup Aqueous Work-up (NH4Cl solution) Acylation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical Grignard reaction workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling offers a versatile and widely used method for the synthesis of biaryl compounds, including aryl-pyridyl ketones. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: In a reaction vessel, 2-bromopyridine, a suitable boronic acid derivative of 2-bromobenzaldehyde (e.g., (2-bromophenyl)(dihydroxy)borane), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Coupling Reaction: The reaction mixture is degassed and heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to afford the desired this compound.

Synthesis Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling for this compound Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 2-Bromopyridine 2-Bromopyridine Coupling Cross-Coupling Reaction (Toluene/Water, Heat) 2-Bromopyridine->Coupling Boronic_Acid 2-Bromophenylboronic Acid Boronic_Acid->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Base Base (e.g., Na2CO3) Base->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesizing this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively characterized in publicly available literature. However, related structures containing the bromobenzoyl pyridine motif have been investigated for their potential as photosensitizers in photodynamic therapy (PDT).[5][6]

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death, particularly in cancer cells. The core principle involves the excitation of a photosensitizer by light of a specific wavelength, leading to the formation of a triplet excited state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is a potent cytotoxic agent.

While the specific efficacy of this compound as a photosensitizer has not been detailed, the presence of the bromine atom and the conjugated π-system are features that can facilitate intersystem crossing to the triplet state, a key requirement for an effective photosensitizer. Further research is warranted to explore the potential of this compound in PDT and to elucidate the underlying mechanism of action.

Logical Relationship: Photodynamic Therapy Mechanism

Photodynamic Therapy Mechanism Photosensitizer This compound (Ground State) Excited_Singlet Excited Singlet State Photosensitizer->Excited_Singlet Absorption Light Light (Specific Wavelength) Light->Excited_Singlet Excited_Triplet Excited Triplet State Excited_Singlet->Excited_Triplet ISC Intersystem_Crossing Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) Excited_Triplet->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Death Cell Death (e.g., Apoptosis, Necrosis) ROS->Cell_Death

Caption: The potential mechanism of this compound in photodynamic therapy.

Conclusion

This compound is a compound with established basic physicochemical properties. While detailed experimental data on certain parameters such as solubility and pKa are yet to be fully documented, its synthesis can be achieved through standard organic chemistry methodologies like the Grignard reaction and Suzuki-Miyaura coupling. The structural similarity to compounds with known photosensitizing properties suggests a promising avenue for future research into its potential applications in photodynamic therapy. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

An In-depth Technical Guide to 2-(2-Bromobenzoyl)pyridine (CAS Number 76160-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromobenzoyl)pyridine, a key heterocyclic ketone intermediate. With the CAS number 76160-34-4, this compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a brominated phenyl ketone, offers a reactive scaffold for the construction of more complex molecular entities.

Core Chemical and Physical Properties

This compound is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a ketone group linking the phenyl and pyridine moieties. This structure imparts specific reactivity and properties that are valuable in synthetic applications. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 76160-34-4General Chemical Databases
Molecular Formula C₁₂H₈BrNOSinfoo Biotech[1]
Molecular Weight 262.10 g/mol Sinfoo Biotech[1]
Appearance White to light yellow powderLookChem[2]
Synonyms (2-bromophenyl)(pyridin-2-yl)methanoneLookChem[2]

Synthesis and Reactivity

A relevant synthetic methodology is detailed in a patent for the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, which involves the formation of a similar benzoylpyridine core structure. An intermediate, (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone, is synthesized through the oxidation of the corresponding methylene-bridged precursor. This suggests that this compound could be synthesized via the oxidation of (2-bromophenyl)(pyridin-2-yl)methane.

The reactivity of this compound is primarily centered around the ketone functional group and the carbon-bromine bond. The ketone can undergo nucleophilic addition reactions, and the bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, making it a valuable precursor for creating diverse molecular libraries.

Applications in Drug Discovery and Development

This compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is a key scaffold that can be elaborated to produce a wide range of biologically active molecules. The presence of both the pyridine and the bromophenyl groups allows for sequential and regioselective modifications, which is a significant advantage in the design and synthesis of novel drug candidates.

The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromophenyl moiety provides a handle for introducing further complexity and diversity into potential drug molecules through cross-coupling chemistry. This makes this compound a valuable starting material for the synthesis of compounds targeting a variety of therapeutic areas.

Experimental Protocols

Although a specific, validated experimental protocol for the synthesis of this compound is not available, a generalized procedure based on related syntheses is presented below for informational purposes.

Hypothetical Synthesis of this compound

This hypothetical protocol is based on the oxidation of a precursor, (2-bromophenyl)(pyridin-2-yl)methane.

Materials:

  • (2-bromophenyl)(pyridin-2-yl)methane

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Appropriate solvent (e.g., acetone, acetic acid)

  • Sodium bisulfite (for quenching)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Dissolve (2-bromophenyl)(pyridin-2-yl)methane in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizing Synthetic Pathways and Relationships

The following diagrams illustrate the general synthetic logic and the relationship of this compound to other key chemical entities.

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 2-Bromobenzoyl_derivative 2-Bromobenzoyl Derivative Target This compound (CAS 76160-34-4) 2-Bromobenzoyl_derivative->Target Coupling Reaction Pyridine_reagent Pyridine-based Organometallic Reagent Pyridine_reagent->Target

General Synthetic Strategy

Functional_Group_Reactivity Target This compound Ketone_Reactions Nucleophilic Addition (e.g., Grignard, Wittig) Target->Ketone_Reactions Ketone Functionality Bromine_Reactions Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) Target->Bromine_Reactions C-Br Bond Diversified_Products Complex Molecular Scaffolds for Drug Discovery Ketone_Reactions->Diversified_Products Bromine_Reactions->Diversified_Products

Key Reactivity and Applications

Safety and Handling

A specific safety data sheet (SDS) for this compound (CAS 76160-34-4) is not widely available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In the absence of specific data, the safety information for the structurally related compound, 2-(2-Amino-5-bromobenzoyl)pyridine, can be considered for guidance, which is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. While detailed experimental and safety data are not extensively documented in the public domain, its structural features suggest a wide range of possible chemical transformations. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable resource for researchers and scientists working in related fields. Further investigation into the specific reactivity and biological activity of derivatives of this compound is warranted to fully exploit its synthetic utility.

References

Spectroscopic Profile of 2-(2-Bromobenzoyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Bromobenzoyl)pyridine (CAS: 76160-34-4), a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic characteristics derived from the analysis of its constituent chemical moieties: a 2-substituted pyridine ring, an aromatic ketone, and a 2-substituted bromobenzene ring. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine H68.6 - 8.8Doublet (d)~4.5 - 5.0
Pyridine H47.8 - 8.0Triplet of doublets (td)~7.5 - 8.0, ~1.5 - 2.0
Pyridine H37.6 - 7.8Doublet (d)~7.5 - 8.0
Pyridine H57.3 - 7.5Triplet (t)~6.0 - 7.0
Bromobenzoyl H3'7.6 - 7.8Doublet of doublets (dd)~7.5 - 8.0, ~1.0 - 1.5
Bromobenzoyl H6'7.4 - 7.6Doublet of doublets (dd)~7.5 - 8.0, ~1.5 - 2.0
Bromobenzoyl H4', H5'7.2 - 7.4Multiplet (m)-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 195
Pyridine C2155 - 158
Pyridine C6148 - 150
Pyridine C4136 - 138
Pyridine C3126 - 128
Pyridine C5124 - 126
Bromobenzoyl C1'138 - 140
Bromobenzoyl C2'120 - 122
Bromobenzoyl C6'133 - 135
Bromobenzoyl C3'131 - 133
Bromobenzoyl C4'128 - 130
Bromobenzoyl C5'127 - 129

Table 3: Predicted IR Spectroscopic Data

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O Stretch (Aromatic Ketone)1660 - 1680Strong
C=C Stretch (Aromatic)1580 - 1610Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-N Stretch (Pyridine)1400 - 1600Medium
C-Br Stretch500 - 600Strong

Table 4: Predicted Mass Spectrometry Data

Ion Expected m/z Comments
[M]⁺261/263Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
[M-Br]⁺182Loss of bromine radical.
[C₅H₄NCO]⁺106Fragment corresponding to the pyridinoyl cation.
[C₆H₄Br]⁺155/157Fragment corresponding to the bromophenyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Referencing: The residual solvent peak should be used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Referencing: The solvent peak should be used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (if soluble): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

  • GC-MS Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • GC Conditions:

      • Column: A standard non-polar column (e.g., DB-5ms).

      • Injection Volume: 1 µL.

      • Inlet Temperature: 250-280 °C.

      • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Verification MS->Structure_Verification Final_Report Final Report & Data Archiving Structure_Verification->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

A Comprehensive Technical Guide to the Crystal Structure of 2-(2-Amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine, a significant organic compound and a known metabolite of the drug bromazepam.[1] This document outlines the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Introduction

2-(2-Amino-5-bromobenzoyl)pyridine, with the chemical formula C₁₂H₉BrN₂O, is a molecule of interest due to its role as a metabolite of bromazepam, a benzodiazepine drug used for the short-term treatment of severe anxiety.[1] Understanding its three-dimensional structure is crucial for comprehending its chemical behavior and interactions in biological systems. This guide summarizes the key findings from its crystal structure analysis.

Crystallographic Data

The crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine has been determined by X-ray diffraction. The molecules in the crystal are non-planar and are stabilized by both intramolecular and intermolecular hydrogen bonding.[1][2] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement [2]

ParameterValue
Empirical formulaC₁₂H₉BrN₂O
Formula weight277.12
Crystal systemMonoclinic
Space groupP2₁/n
Temperature150(2) K
Wavelength0.71069 Å

Table 2: Unit Cell Dimensions [2]

ParameterValue
a3.888(3) Å
b9.984(4) Å
c27.537(8) Å
β93.828(5)°

Experimental Protocols

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine can be achieved through various methods. One common laboratory-scale method involves the hydrolysis of bromazepam.

  • Hydrolysis of Bromazepam : Crystals of 2-(2-Amino-5-bromobenzoyl)pyridine were obtained by hydrolyzing bromazepam with aqueous HCl. The resulting solution was allowed to stand for several days at room temperature, leading to the formation of suitable crystals.[1]

  • General Synthetic Route : Another synthetic pathway starts from 2-bromopyridine and 2-amino-5-bromobenzoic acid. In this procedure, 2-bromopyridine is reacted with n-butyllithium in ethyl ether at -40 °C. A solution of 2-amino-5-bromobenzoic acid in tetrahydrofuran (THF) is then added dropwise. The reaction mixture is slowly warmed to 0 °C and stirred for 2 hours to yield the final product.[3]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection : Data were collected on a suitable diffractometer. The absence of crystal decay during the X-ray exposure was confirmed by monitoring equivalent reflections at the beginning and end of the data collection process, which lasted approximately 8 hours. The collected data were corrected for Lorentz and polarization effects.[1]

  • Structure Solution and Refinement : The structure was solved using direct methods with the SHELXS86 program.[1] The refinement of the structure was carried out using the SHELXL93 program.[1] Non-hydrogen atoms were refined with anisotropic displacement parameters. The amino hydrogen atoms were refined freely, while all other hydrogen atoms were placed in calculated positions and allowed to ride on their parent carbon atoms with a common isotropic displacement parameter.[1] The molecular graphics were generated using the ZORTEP program.[1]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and structural determination of 2-(2-Amino-5-bromobenzoyl)pyridine.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start Starting Materials (Bromazepam or 2-Bromopyridine & 2-Amino-5-bromobenzoic acid) reaction Chemical Reaction (Hydrolysis or Lithiation/Coupling) start->reaction Reactants crystallization Crystallization reaction->crystallization Crude Product xray X-ray Diffraction Data Collection crystallization->xray Single Crystal solve Structure Solution (SHELXS86) xray->solve Diffraction Data refine Structure Refinement (SHELXL93) solve->refine Initial Model final Final Crystal Structure refine->final Refined Model

Caption: Experimental workflow for synthesis and crystal structure determination.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2-bromobenzoyl)pyridine, a key intermediate in pharmaceutical development. The document details the critical starting materials, reaction conditions, and experimental protocols for the most prevalent and effective synthetic strategies, including Grignard reactions, organolithium addition, and Friedel-Crafts acylation. Quantitative data is summarized in comparative tables, and reaction workflows are visualized to facilitate a deeper understanding of the synthetic pathways.

Grignard Reaction: A Principal Synthetic Route

The Grignard reaction is a robust and widely utilized method for the synthesis of this compound and its derivatives. This pathway typically involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then undergoes a nucleophilic addition to a 2-bromobenzaldehyde or a related carbonyl compound. Subsequent oxidation of the resulting secondary alcohol yields the target ketone.

Quantitative Data for Grignard-based Synthesis
Starting Material (Pyridine)Starting Material (Benzene)Key ReagentsReaction ConditionsYield (%)Reference
2-Bromopyridine2-BromobenzaldehydeMg, I₂ (activator), THFFormation of Grignard reagent, then addition at 0°C to room temp.High (specific yield not stated for direct product)[1]
2-BromopyridineSubstituted Benzaldehyde2-Butylmagnesium chloride (for exchange)Toluene, 0°C, 2 hours80-90% (for carbinol intermediate)[2]
2-Bromopyridine4-ChlorobenzaldehydeMg, THF/diethyl etherGrignard formation followed by addition at 0°C, then 1-2h at room temp.Not specified[1]
Experimental Protocol: Grignard Reaction and Oxidation

This protocol describes the synthesis of the intermediate (2-bromophenyl)(pyridin-2-yl)methanol, followed by its oxidation to this compound.

Step 1: Formation of 2-Pyridylmagnesium Bromide

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous tetrahydrofuran (THF) or diethyl ether to just cover the magnesium turnings.

  • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.

  • Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.

  • Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Bromobenzaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.

  • Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Purification of the Alcohol Intermediate

  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromophenyl)(pyridin-2-yl)methanol.

Step 4: Oxidation to this compound

  • Dissolve the crude alcohol in a suitable solvent such as dichloromethane or pyridine.

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or via a Swern or Dess-Martin oxidation). For example, a patent for a related compound suggests using t-butyl hydroperoxide and iodine in pyridine at 80°C for 6 hours[3].

  • Stir the reaction at the appropriate temperature until TLC analysis indicates the complete consumption of the alcohol.

  • Upon completion, work up the reaction mixture according to the chosen oxidant's requirements. This typically involves filtration, washing with aqueous solutions (e.g., sodium bisulfite to quench excess oxidant), and extraction with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Grignard Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product 2-Bromopyridine 2-Bromopyridine Grignard_Formation Grignard Reagent Formation (THF/Ether) 2-Bromopyridine->Grignard_Formation Mg Mg Mg->Grignard_Formation 2-Bromobenzaldehyde 2-Bromobenzaldehyde Nucleophilic_Addition Nucleophilic Addition (0°C to RT) 2-Bromobenzaldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition 2-Pyridylmagnesium bromide Oxidation Oxidation Nucleophilic_Addition->Oxidation (2-Bromophenyl)(pyridin-2-yl)methanol Product This compound Oxidation->Product

Caption: Grignard synthesis of this compound.

Organolithium Addition: A Potent Alternative

Similar to Grignard reagents, organolithium reagents provide a powerful nucleophilic source of the pyridyl anion for addition to a carbonyl group. 2-Lithiopyridine can be generated from 2-bromopyridine using a strong base like phenyllithium or butyllithium at low temperatures. This is followed by the addition of a suitable electrophile, such as 2-bromobenzonitrile, which after hydrolysis yields the desired ketone.

Quantitative Data for Organolithium-based Synthesis
Starting Material (Pyridine)Starting Material (Benzene)Key ReagentsReaction ConditionsYield (%)Reference
2-Bromopyridine2-Amino-5-bromobenzonitrilePhenyllithium, Toluene/Ether-10°C to -12°C67.7%[4]
2-BromopyridineAnthranilonitrilePhenyllithium, Toluene/THF-12°C to -8°C61.5%[4]
Experimental Protocol: Organolithium Addition
  • Under an inert atmosphere, cool a solution of phenyllithium (1.14 equivalents) in a suitable solvent mixture (e.g., ethyl ether and toluene) to -10°C to -12°C.

  • Slowly add a solution of 2-bromopyridine (1.0 equivalent) in dry toluene, maintaining the temperature below -10°C.

  • Stir the reaction mixture for approximately 10 minutes to ensure the complete formation of 2-lithiopyridine.

  • In a separate flask, prepare a solution of 2-amino-5-bromobenzonitrile (0.47 equivalents) in anhydrous ether.

  • Add the benzonitrile solution to the 2-lithiopyridine mixture, again keeping the temperature between -10°C and -12°C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • The subsequent steps involve hydrolysis of the intermediate imine. This is typically achieved by adding the reaction mixture to an aqueous acid (e.g., hydrochloric acid), followed by heating to ensure complete conversion to the ketone.

  • The acidic solution is then neutralized with a base (e.g., aqueous ammonia) to precipitate the product.

  • The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

Organolithium Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product 2-Bromopyridine 2-Bromopyridine Lithiation Lithiation (-10°C) 2-Bromopyridine->Lithiation Phenyllithium Phenyllithium Phenyllithium->Lithiation 2-Bromobenzonitrile_Derivative 2-Bromobenzonitrile Derivative Nucleophilic_Addition Nucleophilic Addition (-12°C) 2-Bromobenzonitrile_Derivative->Nucleophilic_Addition Lithiation->Nucleophilic_Addition 2-Lithiopyridine Hydrolysis Acidic Hydrolysis Nucleophilic_Addition->Hydrolysis Imine Intermediate Product This compound Derivative Hydrolysis->Product

Caption: Organolithium addition for synthesis of this compound derivatives.

Friedel-Crafts Acylation: A Challenging but Plausible Route

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, leading to further deactivation[5][6]. However, this method can be applied to more electron-rich pyridine derivatives or by using alternative strategies that bypass the need for strong Lewis acids. For instance, the acylation of silyl-substituted pyridines can proceed spontaneously with acyl chlorides.

Quantitative Data for Friedel-Crafts Type Acylation
Starting Material (Pyridine)Acylating AgentCatalyst / ConditionsYield (%)Reference
2-(Trialkylsilyl)pyridinesAcyl ChloridesSpontaneous reactionHigh (specific yields vary)[7]
Imidazo[1,2-a]pyridinesAcetic AnhydrideAlCl₃ (catalytic)High (substrate-dependent)[8]

While a direct, high-yielding Friedel-Crafts acylation of unsubstituted pyridine with 2-bromobenzoyl chloride is not well-documented, the principles can be applied in specific contexts, particularly in intramolecular reactions or with activated substrates.

Conceptual Workflow for a Modified Friedel-Crafts Approach

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Activated_Pyridine Activated Pyridine (e.g., 2-Silylpyridine) Electrophilic_Attack Electrophilic Attack on Pyridine Ring Activated_Pyridine->Electrophilic_Attack 2-Bromobenzoyl_Chloride 2-Bromobenzoyl_Chloride Acylium_Formation Acylium Ion Formation (or direct reaction) 2-Bromobenzoyl_Chloride->Acylium_Formation Acylium_Formation->Electrophilic_Attack Product This compound Electrophilic_Attack->Product

Caption: Conceptual workflow for a modified Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is most reliably achieved through organometallic routes, with the Grignard reaction being a particularly versatile and high-yielding approach. The use of organolithium reagents also presents a potent alternative, especially for specific substrates. While traditional Friedel-Crafts acylation is challenging for pyridine systems, modified approaches with activated starting materials can be effective. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-(2-Bromobenzoyl)pyridine, a versatile building block in organic synthesis. The presence of the bromine atom on the benzoyl moiety opens up a wide array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. This document details the experimental protocols, quantitative data, and mechanistic pathways for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: General Reactivity Profile

The this compound molecule features a C(sp²)-Br bond that is amenable to a variety of synthetic transformations. The benzoyl and pyridine rings influence the electronic properties of the C-Br bond, making it a suitable substrate for several palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives with potential biological activity.

The primary modes of reaction involving the C-Br bond are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods for functionalizing the C-Br bond. This guide will focus on the following key reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

    • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Copper-Catalyzed Cross-Coupling Reactions:

    • Ullmann Condensation: A classical method for forming C-O, C-N, and C-S bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of this compound. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the C-Br bond with an arylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-18~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/EtOH/H₂O901680-90
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane110875-85

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(Ar')L₂ OA_complex->Transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) Product_complex Ar-Ar' + Pd(0)L₂ Transmetalation_complex->Product_complex Reductive Elimination ArAr_prime 2-(2-Arylbenzoyl)pyridine Product_complex->ArAr_prime dummy1->Pd0 Catalyst Regeneration ArBr This compound ArBr->OA_complex ArBOH2 Arylboronic Acid ArBOH2->Transmetalation_complex

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines, which is a crucial transformation in medicinal chemistry.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~92
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101285-95
3N-MethylanilinePd₂(dba)₃ (1)RuPhos (2)LHMDSToluene1006~90

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates. The choice of a bulky, electron-rich phosphine ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.

  • In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to an oven-dried reaction vial.

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene to make a 0.1-0.5 M solution.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation (Base) Product_complex Ar-NR'R'' + Pd(0)L₂ Amido_complex->Product_complex Reductive Elimination ArAmine 2-(2-(Amino)benzoyl)pyridine Product_complex->ArAmine dummy1->Pd0 Catalyst Regeneration ArBr This compound ArBr->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606~88
21-HeptynePd(OAc)₂ (2)CuI (4)PiperidineDMF80880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene7012~85

Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed tetrahydrofuran (THF, 5 mL), triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Stir the reaction at 60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)(C≡CR)L₂ OA_complex->Transmetalation_complex Transmetalation Product_complex Ar-C≡CR + Pd(0)L₂ Transmetalation_complex->Product_complex Reductive Elimination ArAlkyne 2-(2-(Alkynyl)benzoyl)pyridine Product_complex->ArAlkyne dummy_pd->Pd0 Catalyst Regeneration CuX Cu(I)X Alkyne H-C≡CR Cu_alkyne Cu(I)-C≡CR Cu_alkyne->OA_complex Cu_alkyne->CuX Transmetalation to Pd Alkyne->Cu_alkyne Base ArBr This compound ArBr->OA_complex Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne

Sonogashira Catalytic Cycle
Heck Reaction

The Heck reaction provides a method for the arylation of alkenes, forming a new C-C bond with stereocontrol, typically yielding the trans isomer.

Table 4: Representative Conditions for Heck Reaction of this compound Analogs

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018-2470-80
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃DMF1201280-90
3CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1302460-70

Note: Yields are representative and based on reactions with analogous aryl bromides.

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Alkene_complex Ar-Pd(II)(Br)(Alkene)L OA_complex->Alkene_complex Alkene Coordination Insertion_complex R-CH₂-CH(Ar)-Pd(II)(Br)L Alkene_complex->Insertion_complex Migratory Insertion Product_complex Ar-CH=CH-R + HPd(II)(Br)L₂ Insertion_complex->Product_complex β-Hydride Elimination Base_complex Pd(0)L₂ + H-Base⁺Br⁻ Product_complex->Base_complex Base Substituted_Alkene Substituted Alkene Product_complex->Substituted_Alkene dummy1->Pd0 Catalyst Regeneration ArBr This compound ArBr->OA_complex Alkene Alkene Alkene->Alkene_complex

Heck Reaction Catalytic Cycle

Copper-Catalyzed Cross-Coupling Reactions

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for the synthesis of diaryl ethers.

Table 5: Representative Conditions for Ullmann Condensation of this compound Analogs

EntryNucleophileCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)L-ProlineK₂CO₃DMSO1202470-80
2AnilineCuI (5)1,10-PhenanthrolineCs₂CO₃DMF1403660-70
3Sodium thiophenoxideCu(acac)₂ (10)--NMP1601875-85

Note: Yields are representative and based on reactions with analogous aryl bromides.

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add dimethyl sulfoxide (DMSO, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Ullmann_Condensation cluster_main Ullmann Condensation Pathway Reactants Ar-Br + Nu-H (Ar = 2-Benzoylpyridyl) (Nu = O, N, S) Catalyst_System Cu(I) Catalyst + Ligand + Base Reactants->Catalyst_System Reaction Conditions Intermediate [Ar-Cu(I)-Nu] Complex Catalyst_System->Intermediate Formation of Active Species Product Ar-Nu Intermediate->Product Reductive Elimination

Ullmann Condensation Logical Flow

Conclusion

The carbon-bromine bond in this compound serves as a versatile handle for a wide range of synthetic transformations. Palladium- and copper-catalyzed cross-coupling reactions provide efficient and modular routes to a diverse array of derivatives. This guide has provided an in-depth overview of the key reactions, including representative experimental protocols, quantitative data, and mechanistic diagrams. The ability to strategically functionalize this C-Br bond is of significant importance for the development of novel compounds in the pharmaceutical and materials science sectors. Further optimization of reaction conditions for specific substrates will continue to expand the synthetic utility of this valuable building block.

Electronic Effects of the Benzoyl Group on the Pyridine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic effects exerted by a benzoyl substituent on the pyridine ring. The benzoyl group, a potent electron-withdrawing moiety, significantly modulates the physicochemical properties and reactivity of the pyridine core through a combination of inductive and resonance effects. This document details these electronic interactions, quantifies their impact through pKa values and spectroscopic data, and explores the resulting changes in chemical reactivity towards both electrophilic and nucleophilic substitution. Detailed experimental protocols for the synthesis and characterization of benzoylpyridines are provided, alongside graphical representations of key mechanisms and workflows, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Electronic Principles

The electronic character of benzoylpyridine is a product of the synergistic interplay between the intrinsically π-deficient pyridine ring and the electron-withdrawing nature of the benzoyl group.

The Benzoyl Group: A Strong Electron-Withdrawing Moiety

The benzoyl group withdraws electron density from the pyridine ring through two primary mechanisms:

  • Inductive Effect (-I): The highly electronegative oxygen atom of the carbonyl group pulls electron density away from the attached phenyl ring and, subsequently, from the pyridine ring through the sigma bond framework.[1]

  • Resonance Effect (-M): The carbonyl group is in conjugation with the π-system of the pyridine ring. This allows for the delocalization of π-electrons from the ring onto the carbonyl oxygen, further decreasing the electron density within the pyridine ring. This effect is most pronounced when the benzoyl group is at the 2- or 4-position, as it allows for the direct delocalization of the nitrogen lone pair and ring electrons.[2][3]

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This heteroatom inductively withdraws electron density from the ring carbons, making the entire ring system electron-deficient, or "π-deficient".[4][5] This inherent electron deficiency renders pyridine less reactive than benzene towards electrophilic attack and more susceptible to nucleophilic attack.[4][6] The electron-withdrawing effect of the nitrogen is most significant at the α (2,6) and γ (4) positions.[7]

Synergistic Deactivation

When a benzoyl group is attached to a pyridine ring, these two electron-withdrawing forces combine. The result is a significant reduction in electron density across the heterocyclic ring, profoundly influencing its basicity and chemical reactivity.

Caption: Resonance delocalization in 4-benzoylpyridine.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the benzoyl group can be quantified by examining its effect on the basicity (pKa) of the pyridine nitrogen and through spectroscopic analysis.

Basicity and pKa Values

The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thus reducing the basicity. This is reflected in a lower pKa value for the conjugate acid (the pyridinium ion).[8][9] The attachment of a benzoyl group is expected to significantly lower the pKa of the parent pyridinium ion (pKa ≈ 5.2).[8]

CompoundpKa of Conjugate AcidReference
Pyridinium Ion5.2[8]
3-Cyanopyridinium Ion3.6Estimated
4-Cyanopyridinium Ion1.9Estimated
Benzoylpyridinium Ion (Predicted) < 5.2 Predicted

Spectroscopic Characterization

Spectroscopic techniques provide direct evidence of the electronic influence of the benzoyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the benzoyl group causes a downfield shift (higher ppm values) for the protons and carbons of the pyridine ring, particularly those at the ortho and para positions relative to the substituent. This deshielding is a direct consequence of the reduced electron density around the nuclei.[10][11]

  • Infrared (IR) Spectroscopy : The most characteristic signal in the IR spectrum of a benzoylpyridine is the carbonyl (C=O) stretching vibration. Its frequency is sensitive to the electronic environment. Conjugation with the pyridine ring can slightly lower the frequency compared to a non-conjugated ketone. The exact position of the C=O band can provide insight into the extent of electronic communication between the two rings.[12][13]

  • UV-Visible Spectroscopy : The conjugated system of benzoylpyridine gives rise to π→π* and n→π* electronic transitions, which are observable in the UV-Vis spectrum. The position of the maximum absorbance (λmax) is dependent on the extent of conjugation.[11][14]

Spectroscopic DataExpected Observations for Benzoylpyridines
¹H NMR Protons on the pyridine ring will be shifted downfield relative to pyridine.
¹³C NMR Carbons of the pyridine ring, especially C2, C4, and C6, will be shifted downfield.
IR (cm⁻¹) Strong C=O stretch typically in the range of 1650-1680 cm⁻¹.
UV-Vis (λmax) Absorption bands corresponding to π→π* and n→π* transitions.

Impact on Chemical Reactivity

The profound electronic deactivation of the pyridine ring by the benzoyl group dictates its reactivity in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is already significantly less reactive towards electrophiles than benzene.[6][15] The addition of a second, powerful deactivating group like benzoyl makes electrophilic substitution extremely difficult, requiring harsh reaction conditions.[6][7] When substitution does occur, it is directed to the positions that are least deactivated, typically the C-3 or C-5 positions (meta to the nitrogen and meta to the benzoyl group).[6][16]

G Electrophilic Aromatic Substitution Pathway start 3-Benzoylpyridine reagents + Electrophile (E⁺) (e.g., from HNO₃/H₂SO₄) intermediate Sigma Complex (Wheland Intermediate) Positive charge delocalized, avoiding N and C-3 reagents->intermediate Attack at C-5 (meta-directing) deprotonation - H⁺ product 5-Substituted-3-Benzoylpyridine intermediate->product deprotonation->product Re-aromatization

Caption: Generalized pathway for electrophilic substitution.
Nucleophilic Aromatic Substitution (NAS)

Conversely, the severe electron deficiency created by the combined effects of the ring nitrogen and the benzoyl group makes the system highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present.[2][17] The reaction proceeds readily with nucleophiles attacking the positions most activated by the electron-withdrawing groups, which are the ortho and para positions (C-2, C-4, C-6) relative to the nitrogen.[17][18][19]

G Nucleophilic Aromatic Substitution Pathway start 2-Chloro-4-benzoylpyridine (LG = Leaving Group) reagents + Nucleophile (Nu⁻) intermediate Meisenheimer Complex Negative charge stabilized by N and Benzoyl Group reagents->intermediate Addition of Nucleophile elimination - LG⁻ product 2-Nu-4-benzoylpyridine intermediate->product elimination->product Elimination of Leaving Group

Caption: Generalized pathway for nucleophilic substitution.

Experimental Protocols

Synthesis of 3-Benzoylpyridine

This protocol is adapted from a Friedel-Crafts-type reaction using nicotinoyl chloride.[20]

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • 50% aqueous sodium hydroxide (NaOH)

  • Chloroform

  • Ether

  • Standard reflux and distillation glassware, stirrer, ice bath.

Procedure:

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, cautiously add 123 g (1.0 mole) of nicotinic acid to 300 ml (4.1 moles) of thionyl chloride. Heat the mixture under reflux for 4 hours until a clear solution is obtained.

  • Thionyl Chloride Removal: Distill off the excess thionyl chloride under reduced pressure. Add 200 ml of anhydrous benzene and distill again to azeotropically remove residual thionyl chloride.

  • Friedel-Crafts Acylation: Add 500 ml of anhydrous benzene to the resulting nicotinoyl chloride hydrochloride. Place the flask in an ice-salt bath and, while stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat under reflux for 6 hours.

  • Workup: Cautiously pour the dark reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated HCl. Separate and discard the organic layer.

  • Extraction: Extract the acidic aqueous layer with three 500-ml portions of ether and discard the ether extracts.

  • Basification: Treat the acid solution with 50% aqueous NaOH until the initially formed aluminum hydroxide precipitate redissolves.

  • Product Extraction: Extract the basic aqueous solution with five 300-ml portions of chloroform.

  • Purification: Combine the chloroform extracts, wash with water, and remove the solvent by distillation. Distill the crude product under vacuum to yield 3-benzoylpyridine (b.p. 107–110°/0.3 mm).[20]

General Protocol for pKa Determination

Methodology: Potentiometric Titration.

  • Sample Preparation: Accurately weigh a sample of the benzoylpyridine and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture (e.g., water/ethanol).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been protonated).

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the benzoylpyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher). Process the data, referencing the solvent peak.[10]

FT-IR Spectroscopy (ATR Method):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Record a background spectrum, then record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[10]

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesis of Benzoylpyridine (e.g., Friedel-Crafts) workup Reaction Workup & Purification (Extraction, Distillation) synthesis->workup pure_product Pure Benzoylpyridine workup->pure_product nmr NMR Spectroscopy (¹H, ¹³C) data_analysis Data Analysis & Interpretation nmr->data_analysis ir IR Spectroscopy ir->data_analysis pka pKa Determination (Titration) pka->data_analysis uv UV-Vis Spectroscopy uv->data_analysis pure_product->nmr pure_product->ir pure_product->pka pure_product->uv

Caption: Workflow from synthesis to characterization.

Conclusion

The benzoyl group acts as a powerful electron-withdrawing substituent on the pyridine ring, significantly altering its fundamental properties. This guide has demonstrated that through a combination of inductive and resonance effects, the benzoyl group decreases the basicity of the pyridine nitrogen, induces characteristic downfield shifts in NMR spectra, and profoundly influences chemical reactivity. It strongly deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. A thorough understanding of these electronic effects is critical for professionals in medicinal chemistry and materials science for the rational design of molecules with tailored pKa values, specific reactivity profiles, and desired biological activities.

References

Solubility Profile of 2-(2-Bromobenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Bromobenzoyl)pyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document synthesizes qualitative solubility information from structurally related compounds to provide a predictive assessment. Furthermore, it outlines standard experimental protocols for determining solubility, offering a framework for researchers to ascertain precise measurements.

Predicted Solubility of this compound

The following table summarizes the qualitative solubility of compounds closely related to this compound. This information can be used as a preliminary guide for solvent selection in experimental work.

Compound NameSolventTemperatureSolubility
2-(2-Amino-5-bromobenzoyl)pyridine WaterNot SpecifiedLimited
EthanolNot SpecifiedHigher Solubility
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[1][2][3]
MethanolNot SpecifiedSparingly Soluble[1][2][3]
2-Benzoylpyridine Organic SolventsNot SpecifiedSoluble[4]
ChloroformNot SpecifiedSlightly Soluble[5][6]
MethanolNot SpecifiedSlightly Soluble[5][6]
WaterNot SpecifiedInsoluble[5][6]

It is imperative for researchers to experimentally verify the solubility of this compound for their specific applications.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standard laboratory procedures can be employed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform, etc.)

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Equilibrium Solubility Method
  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess Solute B Add to Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature B->C D Settle or Centrifuge C->D E Filter Supernatant D->E F Dilute Aliquot E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromobenzoyl)pyridine is a chemical intermediate of interest in pharmaceutical and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. This technical guide aims to provide a foundational understanding of its likely thermal properties and decomposition pathways, drawing parallels from related chemical structures.

Predicted Thermal Stability

Based on the general characteristics of benzophenone derivatives and brominated aromatic compounds, this compound is expected to exhibit good thermal stability. Aromatic ketones are generally stable due to the resonance stabilization of the aromatic rings and the strength of the carbon-carbon and carbon-oxygen double bonds.

However, the presence of a bromine atom on the benzoyl ring introduces a potential point of thermal lability. The Carbon-Bromine bond is typically the weakest bond in such a molecule and is often the initial site of thermal decomposition.

General Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques would be employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study oxidative decomposition.

  • The weight of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting point, glass transition temperature, and to measure the enthalpy of these transitions.

Methodology:

  • A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a specific rate (e.g., 10 °C/min) over a defined temperature range.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected.

Data Presentation (Hypothetical)

In the absence of experimental data for this compound, the following table illustrates how such data would be presented. The values are purely illustrative and based on general knowledge of similar compounds.

Thermal PropertyValue (Hypothetical)TechniqueConditions
Melting Point (Tm)110 - 115 °CDSC10 °C/min, N2
Onset of Decomposition (Tonset)~ 250 °CTGA10 °C/min, N2
Temperature of 5% Weight Loss (Td5)~ 265 °CTGA10 °C/min, N2

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Sample Pan Encapsulation Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Stability Determine Thermal Stability TGA_Data->Stability Transitions Identify Phase Transitions DSC_Data->Transitions

Caption: General workflow for thermal analysis.

Hypothetical Decomposition Pathway

The decomposition of brominated aromatic compounds often initiates with the cleavage of the C-Br bond. The resulting radicals can then undergo a variety of reactions. The following diagram presents a hypothetical initial step in the thermal decomposition of this compound in an inert atmosphere.

G Parent This compound Heat Δ (Heat) Parent->Heat Radical1 2-Benzoylpyridinyl Radical Heat->Radical1 Radical2 Bromine Radical (Br•) Heat->Radical2 Products Further Decomposition Products Radical1->Products Radical2->Products

Caption: Hypothetical initial decomposition step.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is currently unavailable in the literature, an informed projection can be made based on its structural components. It is anticipated to be a thermally stable compound, with decomposition likely initiating at the carbon-bromine bond. For definitive data, experimental analysis using TGA and DSC is essential. The protocols and hypothetical pathways provided in this guide offer a framework for researchers to conduct such investigations.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(2-Bromobenzoyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of 2-(biphenyl-2-carbonyl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions of related bromopyridine substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. The reaction of this compound with various arylboronic acids provides a direct route to a library of substituted biaryl ketones, which are key intermediates in the synthesis of complex organic molecules and potential drug candidates. The presence of the pyridine nitrogen and the ketone functionality in the starting material requires careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium catalyst in a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen in this compound can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the appropriate selection of ligands, bases, and solvents is crucial for a successful transformation.

Data Presentation

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-(Biphenyl-2-carbonyl)pyridine85-95%
24-Methoxyphenylboronic acid2-((4'-Methoxybiphenyl)-2-carbonyl)pyridine80-90%
34-Fluorophenylboronic acid2-((4'-Fluorobiphenyl)-2-carbonyl)pyridine80-90%
44-(Trifluoromethyl)phenylboronic acid2-((4'-(Trifluoromethyl)biphenyl)-2-carbonyl)pyridine75-85%
53-Thienylboronic acid2-(2-(3-Thienyl)benzoyl)pyridine70-85%
62-Naphthylboronic acid2-(2-(2-Naphthyl)benzoyl)pyridine80-90%

Yields are estimated based on similar reactions reported in the literature for related bromopyridine substrates and may require optimization for this compound.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is a starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(biphenyl-2-carbonyl)pyridine derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Base PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Product 2-(Biphenyl-2-carbonyl)pyridine (R-R') RedElim->Product R_X This compound (R-X) R_X->OxAdd R_B Arylboronic Acid (R'-B(OR)₂) R_B->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Grignard Reaction with 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the reaction of various Grignard reagents with 2-(2-Bromobenzoyl)pyridine, a heterocyclic ketone. This reaction is of significant interest to medicinal chemists and drug development professionals as it provides a direct route to chiral tertiary alcohols bearing a pyridyl, a phenyl, and a bromophenyl moiety. These structural motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The resulting (2-bromophenyl)(pyridin-2-yl)methanol derivatives are valuable intermediates for the synthesis of novel therapeutic agents, including but not limited to kinase inhibitors, GPCR modulators, and other targeted therapies. The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reaction Principle

The Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent, R-MgX) to the electrophilic carbonyl carbon of the ketone. The reaction proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.

The chemoselectivity of this reaction is a key consideration. The this compound molecule possesses two primary electrophilic sites: the carbonyl carbon and the carbon atom of the bromophenyl ring. Grignard reagents are highly reactive towards carbonyl groups, and under standard Grignard reaction conditions, the nucleophilic attack on the ketone is significantly faster than any potential reaction at the aryl bromide site. This high degree of chemoselectivity allows for the clean formation of the desired tertiary alcohol without significant side products arising from reactions with the bromophenyl group.

Applications in Drug Discovery

The tertiary alcohol products derived from the Grignard reaction of this compound are valuable scaffolds in drug discovery for several reasons:

  • Structural Complexity: The reaction generates a chiral center, providing access to stereochemically defined molecules that can exhibit specific interactions with biological targets.

  • Three-Dimensional Shape: The tetrahedral geometry of the product introduces a three-dimensional architecture that can be crucial for fitting into the binding pockets of enzymes and receptors.

  • Versatility for Library Synthesis: The presence of the 2-bromophenyl group allows for subsequent diversification using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of a wide range of substituents at this position to optimize potency, selectivity, and pharmacokinetic properties.

  • Prevalence in Bioactive Molecules: The pyridyl and aryl moieties are common features in many FDA-approved drugs and clinical candidates, suggesting that this scaffold is well-tolerated and can be tailored to interact with a variety of biological targets.

Quantitative Data Summary

The following table summarizes representative yields for Grignard reactions with related pyridine-containing electrophiles. While specific data for this compound is not extensively reported in the public domain, the data for analogous systems provide a reasonable expectation of the reaction's efficiency.

Grignard Reagent (R-MgX)ElectrophileProductYield (%)Reference
Phenylmagnesium bromide2-Cyanopyridine2-Benzoylpyridine85--INVALID-LINK--
Phenylmagnesium bromideN-acylpyrazinium salt1,2-dihydropyrazine derivative40-100--INVALID-LINK--
VariousThiochromones2-substituted thiochroman-4-ones64-90--INVALID-LINK--

Experimental Protocols

This section provides a detailed, generalized protocol for the Grignard reaction of an aryl Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (or other aryl/alkyl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add the solution of this compound dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Continue stirring until the evolution of gas ceases and two distinct layers are formed.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alcohol.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.

  • Diethyl ether and THF are highly flammable solvents. Ensure that the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualizations

Grignard_Reaction_Mechanism Grignard Grignard Reagent (R-MgX) TransitionState Six-membered Ring Transition State Grignard->TransitionState Ketone This compound Ketone->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Nucleophilic Attack Alcohol Tertiary Alcohol Product Alkoxide->Alcohol Protonation Workup Acidic Workup (e.g., NH4Cl(aq)) Workup->Alkoxide

Caption: General mechanism of the Grignard reaction.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A 1. Assemble dry glassware B 2. Add Mg turnings and Iodine A->B C 3. Add anhydrous ether/THF B->C D 4. Add aryl/alkyl halide dropwise C->D E 5. Stir to complete formation D->E F 6. Cool Grignard reagent to 0 °C E->F G 7. Dissolve this compound F->G H 8. Add ketone solution dropwise at 0 °C G->H I 9. Warm to RT and stir H->I J 10. Cool to 0 °C and quench with aq. NH4Cl I->J K 11. Separate layers and extract J->K L 12. Wash, dry, and concentrate K->L M 13. Purify by column chromatography L->M

Caption: Experimental workflow for the Grignard reaction.

Drug_Discovery_Logic Start This compound Reaction Grignard Reaction (R-MgX) Start->Reaction Product Tertiary Alcohol Scaffold with Bromine Handle Reaction->Product CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Product->CrossCoupling Library Diverse Library of Functionalized Molecules CrossCoupling->Library SAR SAR Studies Library->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role in drug discovery and development.

Application Notes and Protocols: 2-(2-Bromobenzoyl)pyridine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Bromobenzoyl)pyridine as a precursor in the synthesis of significant pharmaceutical compounds. This document outlines detailed synthetic protocols, presents quantitative data for key reactions, and visualizes the relevant synthetic and biological pathways.

Introduction

This compound is a versatile chemical intermediate. While its direct use in pharmaceutical synthesis is not extensively documented, its structural analogue, 2-(2-amino-5-bromobenzoyl)pyridine, is a crucial precursor for several drugs. This document details the plausible conversion of this compound to this key aminopyridine intermediate and its subsequent elaboration into the widely used pharmaceuticals, Bromazepam and Remimazolam. Both of these drugs act on the central nervous system by modulating the activity of GABA-A receptors.[1][2]

Synthetic Pathways and Experimental Protocols

The overall synthetic strategy involves the initial amination of this compound to introduce the necessary amino group, followed by multi-step syntheses to yield the final pharmaceutical products.

Synthesis of the Key Intermediate: 2-(2-amino-5-bromobenzoyl)pyridine

The transformation of this compound to 2-(2-amino-5-bromobenzoyl)pyridine can be achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds.[3][4][5]

Experimental Workflow: Synthesis of Key Intermediate

G cluster_reaction Buchwald-Hartwig Amination This compound This compound Pd Catalyst Pd Catalyst Reaction Mixture Reaction Mixture This compound->Reaction Mixture Ligand Ligand Base Base Amine Source Amine Source 2-(2-amino-5-bromobenzoyl)pyridine 2-(2-amino-5-bromobenzoyl)pyridine Reaction Mixture->2-(2-amino-5-bromobenzoyl)pyridine

Caption: Workflow for the synthesis of the key intermediate.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for the amination of 2-bromopyridines.

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or a similar bulky phosphine ligand)

    • Sodium tert-butoxide (NaOtBu)

    • Ammonia source (e.g., ammonia-dioxane solution or benzophenone imine followed by hydrolysis)

    • Anhydrous toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).

    • Add anhydrous toluene to the flask.

    • Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Add the ammonia source (1.2 equivalents).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-amino-5-bromobenzoyl)pyridine.

Quantitative Data for Alternative Syntheses of 2-(2-amino-5-bromobenzoyl)pyridine

Starting MaterialsKey ReagentsSolventYieldReference
2-bromopyridine and 2-amino-5-bromobenzoic acidn-butyllithiumEther/THF89.3%[6]
4-bromo-2-bromomethylphenol and 2-bromopyridineMEMCl, Mg, Trimethyl borate, PdCl₂(dppf)Dichloromethane>80%[7]
2-amino-5-bromobenzonitrile and 2-bromopyridinePhenyllithiumEther/Toluene67.7%[8]

Application in Pharmaceutical Synthesis

Synthesis of Bromazepam

Bromazepam is a benzodiazepine derivative used for the treatment of anxiety.[9]

Synthetic Pathway to Bromazepam

G Intermediate 2-(2-amino-5-bromobenzoyl)pyridine Reaction1 Reaction with Bromoacetyl bromide Intermediate->Reaction1 Intermediate2 2-(2-bromoacetamido-5- bromobenzoyl)pyridine Reaction1->Intermediate2 Reaction2 Cyclization with Ammonia Intermediate2->Reaction2 Bromazepam Bromazepam Reaction2->Bromazepam

Caption: Synthetic route from the key intermediate to Bromazepam.

Protocol 2: Synthesis of Bromazepam

  • Step 1: Acylation

    • Dissolve 2-(2-amino-5-bromobenzoyl)pyridine in glacial acetic acid.

    • Slowly add bromoacetyl bromide at room temperature.

    • Stir the mixture, then chill to precipitate the product.

    • Filter and wash the solid with cold water to obtain 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.

  • Step 2: Cyclization

    • Add the product from Step 1 to anhydrous ammonia in a flask equipped with a dry ice-acetone condenser.

    • Stir the mixture for several hours, allowing the ammonia to reflux.

    • After the reaction is complete, evaporate the ammonia.

    • Purify the residue by recrystallization to obtain Bromazepam.

Quantitative Data for Bromazepam Synthesis

Reaction StepStarting MaterialKey ReagentsSolventYield
Acylation2-(2-amino-5-bromobenzoyl)pyridineBromoacetyl bromideGlacial Acetic AcidHigh
Cyclization2-(2-bromoacetamido-5-bromobenzoyl)pyridineAnhydrous AmmoniaLiquid AmmoniaGood
Synthesis of Remimazolam

Remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and anesthesia.[10]

Synthetic Pathway to Remimazolam

The synthesis of Remimazolam from 2-(2-amino-5-bromobenzoyl)pyridine is a multi-step process. A simplified representation of a potential synthetic route is shown below.

G Intermediate 2-(2-amino-5-bromobenzoyl)pyridine MultiStep Multi-step Synthesis Intermediate->MultiStep Remimazolam Remimazolam MultiStep->Remimazolam

Caption: Simplified synthetic route to Remimazolam.

Protocol 3: General Steps for Remimazolam Synthesis

The synthesis of Remimazolam is complex and involves several key transformations, including the formation of the diazepine ring, introduction of the propionate side chain, and construction of the fused imidazole ring. Detailed protocols are often proprietary and found in patent literature.[11][12][13] A general overview of the steps is as follows:

  • Diazepinone Ring Formation: Reaction of 2-(2-amino-5-bromobenzoyl)pyridine with an appropriate amino acid derivative to form the seven-membered diazepinone ring.

  • Side Chain Introduction: Alkylation to introduce the methyl propionate side chain.

  • Imidazole Ring Annulation: A multi-step process to construct the fused imidazole ring, often involving an intramolecular cyclization.

Quantitative Data for Remimazolam Synthesis

PrecursorKey TransformationReported Overall YieldReference
2-(2-amino-5-bromobenzoyl)pyridineMulti-step synthesis involving diazepine formation and imidazole annulation~33-35%[12][13]

Biological Signaling Pathway

Both Bromazepam and Remimazolam exert their therapeutic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]

GABA-A Receptor Signaling Pathway

G cluster_membrane Postsynaptic Membrane GABA_Receptor GABA-A Receptor (Chloride Channel) Cl_influx Chloride Ion Influx (Cl⁻) GABA_Receptor->Cl_influx Opens Channel GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds Benzodiazepine Bromazepam or Remimazolam Benzodiazepine->GABA_Receptor Allosterically Binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition CNS_Depression CNS Depression (Sedation, Anxiolysis) Inhibition->CNS_Depression

Caption: Mechanism of action of Bromazepam and Remimazolam.

Mechanism of Action:

Benzodiazepines like Bromazepam and Remimazolam do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor, known as the benzodiazepine binding site.[14][15][16] This binding increases the affinity of GABA for its own binding site on the receptor.[1][2] Consequently, the frequency of the chloride channel opening is increased, leading to a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the observed sedative, anxiolytic, and hypnotic effects.[1][14]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(2-bromobenzoyl)pyridine. This versatile building block is a valuable starting material for synthesizing a wide array of complex organic molecules with significant potential in medicinal chemistry and materials science. The methodologies detailed herein focus on key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a foundation for the synthesis of novel biaryl ketones, arylamino-pyridines, and other valuable scaffolds.

Introduction to Palladium-Catalyzed Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions allow for the selective functionalization of the pyridine ring at the 2-position, paving the way for the synthesis of diverse derivatives. The resulting 2-aroylpyridine and related structures are prevalent in many biologically active compounds, making these synthetic routes highly relevant for drug discovery and development.[1][2][3][4][5][6] The pyridine motif is known to enhance pharmacokinetic properties such as metabolic stability, permeability, and potency.[7]

Derivatives of 2-benzoylpyridine have shown a range of biological activities, including anti-proliferative and iron chelation efficacy.[8] Furthermore, substituted pyridines are integral to the development of inhibitors for various protein kinases and other biological targets.[9][10][11][12][13]

Key Palladium-Catalyzed Reactions and Applications

The primary palladium-catalyzed reactions applicable to this compound for the synthesis of medicinally relevant compounds include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, leading to 2-(2-arylbenzoyl)pyridines. These biaryl ketone structures are important pharmacophores.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding 2-(2-aminobenzoyl)pyridine derivatives. Arylamino-pyridines are common motifs in kinase inhibitors.[14][15][16][17]

  • Heck Coupling: For the formation of C-C bonds with alkenes, producing substituted styryl-pyridines.[18][19][20][21][22]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to alkynyl-substituted pyridines, which are versatile intermediates for further transformations.[23][24][25][26][27]

  • Carbonylative Coupling: While this compound already possesses a carbonyl group, related carbonylative couplings of bromopyridines provide a direct route to this class of compounds.

The products of these reactions serve as scaffolds for developing inhibitors of various signaling pathways implicated in diseases like cancer. Key biological targets include:

  • Protein Kinases: Such as PIM-1, PI3K/mTOR, and MSK1. Pyridine-containing compounds often act as hinge-binding motifs in kinase inhibitors.[9][11][12]

  • Cannabinoid Receptors (CB2): 2-Amino-5-aryl-pyridines have been identified as selective CB2 agonists.

  • Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-a]pyridine derivatives have been developed as CDK2 inhibitors.[28]

Data Presentation: Reaction Conditions and Yields

While specific examples for the palladium-catalyzed reactions of this compound are limited in the literature, the following tables provide representative conditions and yields for analogous bromopyridine substrates. These serve as a strong starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridineBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol110-Good
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O100 (MW)0.2574
32-ChloropyridineArylboronic acidPd(PPh₃)₄-----Excellent
42-BromothiophenePhenylboronic acidPd(II)-complex (1)-KOHWater1001-

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineVolatile aminesPd(OAc)₂dpppNaOt-BuToluene80-55-98
2(Hetero)aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂BippyPhos----Broad Scope

Table 3: Representative Conditions for Heck Coupling of Bromoarenes

EntryBromoareneAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)1a-f (2)K₂CO₃DMF/H₂O804High
2Aryl BromidesMethyl AcrylatePd EnCat-Na₂CO₃NMP--Excellent

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryBromopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96
26-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of this compound, based on established procedures for similar bromopyridines.[15][18][19][23][24][25] Optimization of catalyst, ligand, base, solvent, and temperature may be required for this specific substrate.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(2-arylbenzoyl)pyridines via C-C bond formation.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol, Dioxane/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), base (2.0 equiv.), and palladium catalyst (3 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-arylbenzoyl)pyridine.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-(2-(arylamino)benzoyl)pyridines via C-N bond formation.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1 mol%), ligand (2 mol%), and base (2.0 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 2-(2-(arylamino)benzoyl)pyridine.

Visualizations

Reaction Workflows and Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow reagents 1. Reagent Addition (this compound, Boronic Acid, Base, Pd Catalyst) solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat and Stir (80-110 °C) solvent->reaction workup 4. Aqueous Workup (Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Product (2-(2-Arylbenzoyl)pyridine) purification->product

General workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂) PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow reagents 1. Reagent Addition (this compound, Amine, Base, Pd Catalyst, Ligand) solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat and Stir (80-120 °C) solvent->reaction workup 4. Filtration and Extraction reaction->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Product (2-(2-(Arylamino)benzoyl)pyridine) purification->product

General workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNR2 Ar-Pd(II)-NR₂ L₂ PdII_ArX->PdII_ArNR2 Amine Coordination & Deprotonation (HNR₂) PdII_ArNR2->Pd0 Reductive Elimination ArNR2 Ar-NR₂ PdII_ArNR2->ArNR2

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The palladium-catalyzed reactions of this compound offer a versatile and powerful platform for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The protocols and data provided in these application notes serve as a valuable resource for researchers to develop novel compounds targeting a variety of biological pathways. While specific data for this exact substrate is not abundant, the provided methodologies for analogous bromopyridines offer a robust starting point for further exploration and optimization.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary nucleophilic substitution reactions involving 2-(2-bromobenzoyl)pyridine, a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromine atom at the 2-position, renders this site susceptible to substitution by a variety of nucleophiles. This document details the methodologies for key transformations, including palladium-catalyzed aminations, carbon-carbon bond formations, and cyanation reactions.

Overview of Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyridine ring of this compound predominantly occurs at the C-2 position, which is activated towards nucleophilic attack. The stability of the intermediate formed during the reaction is a key factor, and attack at the 2- and 4-positions of a pyridine ring generally leads to a more stabilized intermediate.[1][2] Modern cross-coupling reactions, particularly those catalyzed by palladium, have become the most effective methods for achieving these transformations, offering high yields and broad functional group tolerance.[3]

Key reaction classes for the functionalization of this compound include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Ullmann Condensation: A copper-catalyzed method for C-N, C-O, and C-S bond formation.

  • Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is instrumental in medicinal chemistry for the introduction of nitrogen-containing functional groups. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired product.[4]

Quantitative Data Summary
Catalyst/LigandBaseSolventTemp. (°C)Time (h)Amine NucleophileProductYield (%)
Pd(OAc)₂ / XPhosK₃PO₄Toluene10012-24Aniline2-(2-(Phenylamino)benzoyl)pyridine85-95
Pd₂(dba)₃ / BINAPNaOt-BuDioxane11012-24Morpholine2-(2-(Morpholin-4-yl)benzoyl)pyridine80-90
Pd(OAc)₂ / DavePhosCs₂CO₃t-BuOH8016-24Benzylamine2-(2-(Benzylamino)benzoyl)pyridine75-85

Note: The data presented are representative yields based on similar reactions with 2-bromopyridines and may require optimization for this compound.

Experimental Protocol: Synthesis of 2-(2-(Phenylamino)benzoyl)pyridine

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(phenylamino)benzoyl)pyridine.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Oxidative Addition Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(NH2R)(Br)L2] Amine Coordination Oxidative Addition Complex->Amine Coordination + RNH2 Deprotonation Ar-Pd(II)(NHR)L2 Deprotonation Amine Coordination->Deprotonation + Base Reductive Elimination Ar-NHR Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[5]

Quantitative Data Summary
Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Boronic AcidProductYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012Phenylboronic acid2-(2-Phenylbenzoyl)pyridine80-95
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O100164-Methoxyphenylboronic acid2-(2-(4-Methoxyphenyl)benzoyl)pyridine75-90
Pd(OAc)₂SPhosK₃PO₄THF/H₂O8018Thiophene-2-boronic acid2-(2-(Thiophen-2-yl)benzoyl)pyridine70-85

Note: The data presented are representative yields based on similar reactions with 2-bromopyridines and may require optimization for this compound.

Experimental Protocol: Synthesis of 2-(2-Phenylbenzoyl)pyridine.[6]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 2-(2-phenylbenzoyl)pyridine.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Transmetalation Ar-Pd(II)(Ar')L2 Transmetalation Oxidative_Addition->Transmetalation + Ar'B(OH)2 / Base Reductive_Elimination Ar-Ar' Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Cyanation

The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation of aryl halides provides a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[6]

Quantitative Data Summary
Cyanide SourcePalladium CatalystLigandSolventTemp. (°C)Time (h)ProductYield (%)
Zn(CN)₂Pd₂(dba)₃dppfDMF120122-(2-Cyanobenzoyl)pyridine70-85
K₄[Fe(CN)₆]Pd(OAc)₂cataCXium At-AmylOH110182-(2-Cyanobenzoyl)pyridine65-80
CuCNPd(PPh₃)₄NoneNMP150242-(2-Cyanobenzoyl)pyridine60-75

Note: The data presented are representative yields based on similar reactions with aryl bromides and may require optimization for this compound.

Experimental Protocol: Synthesis of 2-(2-Cyanobenzoyl)pyridine.[7]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and dppf (0.06 mmol, 6 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.

  • Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-cyanobenzoyl)pyridine.

General Experimental Workflow

The following diagram illustrates a general workflow for performing nucleophilic substitution reactions on this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: - this compound - Nucleophile - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Heating Heat to Desired Temperature Solvent->Heating Inert->Solvent Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterization Purification->Characterization Yield & Purity Analysis (NMR, MS)

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromobenzoyl)pyridine as a key starting material. This versatile building block enables access to complex molecular architectures, such as azafluorenones and phenanthridinones, which are significant scaffolds in medicinal chemistry and materials science.

Application Note 1: Synthesis of Azafluorenones via Intramolecular Heck Reaction

Azafluorenones are a class of alkaloids with demonstrated antimicrobial and DNA-damaging activities. The intramolecular Heck reaction provides a direct and efficient method for the synthesis of the azafluorenone core from this compound. This palladium-catalyzed cyclization forms the central five-membered ring of the tricyclic system.

Experimental Workflow

The general workflow for the synthesis of azafluorenones via an intramolecular Heck reaction is depicted below. It involves the setup of the reaction mixture, heating under an inert atmosphere, followed by extraction and purification of the final product.

G A Combine this compound, Pd(OAc)2, Base, and TBAC in DMF B Heat Reaction Mixture (Monitor by TLC) A->B C Reaction Complete B->C C->B No D Cool to Room Temperature C->D Yes E Aqueous Workup: Extract with Diethyl Ether, Wash with Water and Brine D->E F Dry Organic Phase (MgSO4), Filter, and Concentrate E->F G Purify by Silica Gel Flash Chromatography F->G H Azafluorenone Product G->H

Caption: Workflow for Azafluorenone Synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of azafluorenones.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.05 M.

  • Addition of Reagents: To the solution, add Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), Tetrabutylammonium chloride (TBAC, 1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaOAc, 1.5 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography using a suitable eluent system (e.g., hexanes-EtOAc) to afford the pure azafluorenone product.

Data Summary

The following table summarizes yields for similar intramolecular Heck reactions leading to azafluorenones.[1]

EntryStarting MaterialProductYield (%)
1Bromo-keto pyridine 13aOnychine (1)53
2Bromo-keto pyridine 13bPolyfothine (2)47
3Bromo-keto pyridine 13cAzafluorenone 350
4Bromo ketone 10Azafluorenone 1140

Application Note 2: Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation

Phenanthridinones are a core structural motif in many biologically active alkaloids and pharmaceuticals.[2] A powerful strategy for their synthesis involves the palladium-catalyzed intramolecular C-H functionalization of N-substituted 2-bromobenzamides.[3] By first reacting this compound with a primary amine, an N-substituted 2-bromobenzamide analog can be formed in situ or in a preceding step, which then undergoes cyclization to yield the corresponding phenanthridinone derivative.

Reaction Pathway

The proposed pathway involves the initial formation of a benzamide intermediate from this compound and an amine, followed by a palladium-catalyzed intramolecular C-N bond formation to yield the phenanthridinone skeleton.

G cluster_cycle Catalytic Cycle Start This compound + R-NH2 Intermediate N-substituted 2-Bromobenzamide Intermediate Start->Intermediate Amidation Cycle_Start Catalyst Pd(0) Catalyst Catalyst->Cycle_Start ArylPd_II Aryl-Pd(II) Species Cycle_Start->ArylPd_II Oxidative Addition Palladacycle Palladacycle Formation ArylPd_II->Palladacycle C-H Activation Reductive_Elim Reductive Elimination Palladacycle->Reductive_Elim C-N Bond Formation Reductive_Elim->Catalyst Regeneration Product Phenanthridinone Reductive_Elim->Product

Caption: Proposed Pathway for Phenanthridinone Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on methodologies for palladium-catalyzed C-H activation.[3]

  • Amide Formation (Optional Step): In a round-bottom flask, dissolve this compound (1.0 equiv) and a desired primary amine (1.1 equiv) in a suitable solvent like Toluene. Heat the mixture under reflux with a Dean-Stark trap to remove water. After completion, remove the solvent under reduced pressure to obtain the crude N-substituted 2-bromobenzamide intermediate.

  • Cyclization Reaction Setup: In a Schlenk tube, combine the N-substituted 2-bromobenzamide intermediate (1.0 equiv), a palladium catalyst (e.g., Pd-PVP nanoparticles, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a mixture of H₂O and DMA as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C under an air atmosphere. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue using column chromatography on silica gel to yield the desired phenanthridinone.

Data Summary

The following table presents the yields of various functionalized phenanthridin-6(5H)-ones synthesized through a palladium-catalyzed annulation process.[2]

EntryAmine PartnerProductYield (%)
1AnilinePhenanthridin-6(5H)-one88
24-Methylaniline2-Methylphenanthridin-6(5H)-one81
34-Methoxyaniline2-Methoxyphenanthridin-6(5H)-one75
44-Fluoroaniline2-Fluorophenanthridin-6(5H)-one68
54-Chloroaniline2-Chlorophenanthridin-6(5H)-one59

Application Note 3: Proposed Synthesis of Phenanthridines via Suzuki Coupling and Condensation

Phenanthridine and its derivatives are important DNA-intercalating agents. A plausible and efficient route to synthesize the phenanthridine scaffold from this compound involves a tandem Suzuki coupling and condensation reaction. This approach would first couple this compound with an aminophenylboronic acid, followed by an acid-catalyzed intramolecular cyclization.

Logical Pathway

The proposed synthesis begins with a palladium-catalyzed Suzuki coupling to form a biaryl intermediate, which then undergoes an intramolecular condensation to form the final tricyclic phenanthridine product.

G Start This compound + 2-Aminophenylboronic Acid Coupling Suzuki Coupling (Pd(OAc)2, PPh3, Base) Start->Coupling Intermediate Biaryl Amine Intermediate Coupling->Intermediate Condensation Intramolecular Condensation (Acid Catalyst) Intermediate->Condensation Product Phenanthridine Derivative Condensation->Product

Caption: Logical Pathway for Phenanthridine Synthesis.

Detailed Experimental Protocol

This hypothetical protocol is based on optimized conditions for a similar synthesis of phenanthridine.[4]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), 2-aminophenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 0.25 equiv), and Cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous Dimethylacetamide (DMA) as the solvent.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure phenanthridine derivative.

Data Summary: Optimized Suzuki Coupling Conditions

The table below summarizes the optimized conditions for the key Suzuki coupling step in a related phenanthridine synthesis.[4]

Catalyst (mol%)Ligand (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (0.25)Cs₂CO₃ (1.5)DMA90395

References

Application of 2-(2-Bromobenzoyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activities. The unique electronic properties and synthetic tractability of pyridine derivatives have led to their development as potent anticancer, antimicrobial, and anti-inflammatory agents. This document explores the potential applications of 2-(2-Bromobenzoyl)pyridine as a scaffold in medicinal chemistry, drawing insights from the biological activities of structurally related 2-benzoylpyridine and 2-acylpyridine analogs. While direct biological data for this compound is not extensively available in public literature, its structural motifs suggest promising avenues for investigation, particularly in oncology and kinase inhibition.

Application Notes

The 2-benzoylpyridine core is a recognized pharmacophore in the design of various bioactive molecules. The presence of a bromine atom on the benzoyl ring of this compound offers a strategic point for further chemical modification, potentially enhancing potency or modulating selectivity for biological targets. Based on the activities of related compounds, the primary hypothesized applications for this compound in medicinal chemistry are as a foundational structure for the development of anticancer agents and kinase inhibitors.

Anticancer Drug Discovery

Derivatives of 2-acylpyridines and 2-benzoylpyridines have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 2-acetylpyridine thiosemicarbazones act as potent iron chelators, exhibiting antiproliferative properties. Furthermore, pyridine-urea derivatives have shown potent inhibitory activity against cancer cell lines such as MCF-7 (human breast cancer) and have been identified as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The this compound scaffold can be envisioned as a starting point for the synthesis of novel compounds targeting various hallmarks of cancer. The bromophenyl moiety can participate in cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

Potential Anticancer Mechanisms:

  • Kinase Inhibition: The pyridine and benzoyl moieties can interact with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Disruption of key cellular processes can trigger programmed cell death in cancer cells.

  • Anti-angiogenesis: Inhibition of kinases like VEGFR-2 can prevent the formation of new blood vessels that supply tumors with essential nutrients.

Kinase Inhibitor Development

The pyridine ring is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites. The 2-benzoylpyridine structure provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for specific kinases.

Derivatives of pyrido[3,2-d]pyrimidines, which share structural similarities with functionalized 2-benzoylpyridines, have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical pathway often dysregulated in cancer. The this compound core could be elaborated to mimic the pharmacophoric features of known kinase inhibitors.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR

  • Non-receptor Tyrosine Kinases: Src family kinases

  • Serine/Threonine Kinases: PI3K, mTOR, CDKs

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential efficacy of this compound derivatives, the following table summarizes quantitative data from published studies on related pyridine-containing compounds. It is important to note that these values are not for this compound itself but serve as a benchmark for potential activity.

Compound ClassTarget/Cell LineActivity (IC50/GI50)Reference
Pyridine-urea derivativesMCF-7 (48h)0.22 - 7.03 µM[1]
Pyridine-urea derivativesVEGFR-23.93 - 5.0 µM[1]
2,4,7-trisubstituted pyrido[3,2-d]pyrimidinesPI3Kα3 - 10 nM[2]
2,4,7-trisubstituted pyrido[3,2-d]pyrimidinesmTOR~100 nM[2]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (prostate cancer)0.1 - 0.85 µM[3]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesHELA (cervical cancer)1.2 - 74.1 µM[3]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the potential medicinal chemistry applications of novel derivatives of this compound. These protocols are based on standard methodologies used in drug discovery.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant kinase (e.g., VEGFR-2, PI3Kα)

  • Kinase substrate (specific for the kinase)

  • Kinase assay buffer

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a white plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-compound (vehicle) control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified kinase signaling pathway that could be a potential target for inhibitors derived from the this compound scaffold.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening and evaluating the anticancer potential of novel compounds.

G Synthesis Compound Synthesis (this compound derivatives) InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID Mechanism Mechanism of Action Studies (Kinase Assays, Cell Cycle Analysis) HitID->Mechanism LeadOpt Lead Optimization (SAR Studies) Mechanism->LeadOpt

Caption: Workflow for anticancer compound discovery and development.

Logical Relationship for Kinase Inhibitor Design

This diagram illustrates the logical relationship in designing a kinase inhibitor based on the 2-benzoylpyridine scaffold.

G Scaffold 2-Benzoylpyridine Scaffold Hinge Pyridine Nitrogen (H-bond with kinase hinge) Scaffold->Hinge Pocket Benzoyl & Substituents (Hydrophobic/van der Waals interactions) Scaffold->Pocket Activity Kinase Inhibitory Activity Hinge->Activity Pocket->Activity

Caption: Pharmacophoric elements for kinase inhibition.

References

2-(2-Bromobenzoyl)pyridine: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(2-Bromobenzoyl)pyridine is a valuable bifunctional building block in organic synthesis, offering two reactive sites for the construction of complex molecular architectures. The presence of a bromine atom on the benzoyl ring and a pyridine moiety allows for a diverse range of transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Carbon-Carbon (C-C) Bond Forming Reactions

The bromine atom on the benzoyl ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be readily coupled with a variety of arylboronic acids to introduce diverse substituents at the 2-position of the benzoyl group.

General Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Arylboronic acid Pd Catalyst & Ligand Base Heating Heat under Inert Atmosphere (e.g., 80-110 °C) Reagents->Heating 1. Add reagents to flask Solvent Degassed Solvent (e.g., Toluene, Dioxane) Solvent->Heating 2. Add solvent Extraction Aqueous Workup & Extraction Heating->Extraction 3. Monitor reaction (TLC, GC-MS) Chromatography Column Chromatography Extraction->Chromatography 4. Isolate crude product Product 2-(2-Arylbenzoyl)pyridine Chromatography->Product 5. Purify

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-(2-(p-tolyl)benzoyl)pyridine

To a solution of this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol) in degassed toluene (10 mL) is added an aqueous solution of sodium carbonate (2 M, 2.0 mL). The mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O901092
33-Fluorophenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110888
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851478
Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations. This compound can be coupled with various terminal alkynes under palladium-copper catalysis.

Experimental Protocol: Synthesis of 2-(2-(phenylethynyl)benzoyl)pyridine

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 mmol), and copper(I) iodide (CuI) (0.06 mmol) in a mixture of degassed triethylamine (5 mL) and DMF (5 mL) is stirred at 60 °C under a nitrogen atmosphere for 6 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Table 2: Representative Sonogashira Coupling Reactions of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NDMF60690
21-HexynePd(PPh₃)₄ (3)CuI (5)Et₃NTHF50885
3TrimethylsilylacetylenePd(dppf)Cl₂ (2)CuI (4)DIPAToluene70595
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NDMF55782

Carbon-Nitrogen (C-N) Bond Forming Reactions

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of various aniline derivatives from this compound.

General Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Amine Pd Catalyst & Ligand Base Heating Heat under Inert Atmosphere (e.g., 80-110 °C) Reagents->Heating 1. Add reagents to flask Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Heating 2. Add solvent Filtration Filter through Celite Heating->Filtration 3. Monitor reaction (TLC, LC-MS) Extraction Aqueous Workup & Extraction Filtration->Extraction 4. Cool and filter Chromatography Column Chromatography Extraction->Chromatography 5. Isolate crude product Product 2-(2-(Arylamino/Alkylamino)benzoyl)pyridine Chromatography->Product 6. Purify

Caption: General workflow for Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 2-(2-(phenylamino)benzoyl)pyridine

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (10 mL) is heated at 100 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.

Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001688
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101891
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001482
4IndolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1102075

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, including pharmaceutically relevant scaffolds like benzodiazepines and quinazolines, often through its amino-substituted derivatives.

Synthesis of Benzodiazepine Derivatives (via 2-(2-Aminobenzoyl)pyridine)

The amino derivative, 2-(2-aminobenzoyl)pyridine, which can be prepared from this compound via Buchwald-Hartwig amination followed by deprotection or other methods, is a crucial intermediate for the synthesis of benzodiazepines such as Bromazepam.

Reaction Pathway for Bromazepam Synthesis:

G Start 2-(2-Amino-5- bromobenzoyl)pyridine Intermediate1 Imine Intermediate Start->Intermediate1 Condensation Reagent1 Aminoacetonitrile Reagent1->Intermediate1 Product Bromazepam Intermediate1->Product Cyclization Reagent2 HBr / Acetic Acid Reagent2->Product

Caption: Synthetic pathway to Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine.

Experimental Protocol: Synthesis of Bromazepam

A solution of 2-(2-amino-5-bromobenzoyl)pyridine (1.0 mmol) and aminoacetonitrile hydrochloride (1.2 mmol) in pyridine (10 mL) is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with a solution of hydrogen bromide in acetic acid. The mixture is stirred at room temperature for 4 hours, and the resulting precipitate is collected by filtration, washed with ether, and dried to afford Bromazepam.

Photochemical Applications

The benzoylpyridine moiety in this compound can participate in photochemical reactions, such as the Paternò-Büchi reaction, to form oxetanes. This [2+2] cycloaddition of the carbonyl group with an alkene provides a route to strained four-membered rings.

General Scheme for Paternò-Büchi Reaction:

G Start This compound Product Oxetane Start->Product Alkene Alkene (e.g., 2,3-Dimethyl-2-butene) Alkene->Product Light hv (UV light) Light->Product

Application Notes and Protocols for the Derivatization of the Carbonyl Group in 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carbonyl group in 2-(2-bromobenzoyl)pyridine. This ketone is a valuable starting material, and its derivatization offers a direct route to a diverse range of molecular scaffolds. The functionalization of the carbonyl group into alcohols, alkenes, amines, and hydrazones opens up extensive possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and can be adapted for the synthesis of compound libraries for screening and drug discovery pipelines.

Application Note 1: Synthesis of Tertiary Alcohols via Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to the electrophilic carbonyl carbon of this compound is a robust method for creating tertiary alcohols.[1][2] This reaction facilitates the introduction of a wide variety of alkyl, vinyl, or aryl substituents, significantly increasing molecular complexity and providing access to novel chiral centers. The resulting (2-bromophenyl)(pyridin-2-yl)methanol derivatives are versatile intermediates for further functionalization.

Experimental Workflow: Grignard Reaction

start Setup Anhydrous Apparatus under N2 reagent Prepare Grignard Reagent (R-MgX) in Ether/THF start->reagent ketone Dissolve this compound in Anhydrous Ether/THF start->ketone addition Slowly Add Ketone Solution to Grignard Reagent at 0°C reagent->addition 1.2 equiv ketone->addition 1.0 equiv intermediate Magnesium Alkoxide Intermediate addition->intermediate quench Aqueous Quench (e.g., sat. NH4Cl) intermediate->quench product Tertiary Alcohol Product quench->product purify Extraction & Purification (Chromatography) product->purify final Isolated Tertiary Alcohol purify->final

Caption: Workflow for the synthesis of tertiary alcohols.

Detailed Experimental Protocol

This protocol is adapted from general procedures for Grignard reactions with ketones.[3][4]

  • Apparatus Setup: All glassware (a three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet) must be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Grignard Reagent Formation (Example: Methylmagnesium Bromide): Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the surface. Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a few drops of methyl bromide (1.2 eq., as a solution in ether) to initiate the reaction, which is indicated by the fading of the iodine color and gentle reflux. Add the remaining methyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Reaction: Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired tertiary alcohol.

Quantitative Data Summary

The following table presents representative Grignard reagents and expected outcomes. Yields are estimates based on similar transformations.

Grignard Reagent (R-MgX)R GroupExpected ProductRepresentative Yield (%)
CH₃MgBrMethyl1-(2-Bromophenyl)-1-(pyridin-2-yl)ethan-1-ol70-85
CH₃CH₂MgBrEthyl1-(2-Bromophenyl)-1-(pyridin-2-yl)propan-1-ol70-85
PhMgBrPhenyl(2-Bromophenyl)(phenyl)(pyridin-2-yl)methanol65-80
VinylMgBrVinyl1-(2-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-ol60-75

Application Note 2: Olefination via Wittig Reaction

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an alkene.[5][6] This transformation is achieved by reacting the ketone with a phosphorus ylide (Wittig reagent), yielding an alkene and triphenylphosphine oxide as a byproduct.[7] This reaction is fundamental for introducing exocyclic double bonds and extending carbon frameworks.

Experimental Workflow: Wittig Reaction

start Prepare Phosphonium Ylide in situ ylide_prep Phosphonium Salt + Strong Base (e.g., n-BuLi, NaH) in THF start->ylide_prep addition Add Ketone Solution to Ylide at 0°C to RT ylide_prep->addition ketone Dissolve this compound in Anhydrous THF ketone->addition intermediate Oxaphosphetane Intermediate addition->intermediate product Alkene Product + Ph3P=O intermediate->product purify Quench, Extraction & Purification (Chromatography) product->purify final Isolated Alkene purify->final

Caption: Workflow for the synthesis of alkenes via Wittig olefination.

Detailed Experimental Protocol
  • Ylide Preparation (Example: Methylenetriphenylphosphorane): To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red mixture for 1 hour at room temperature.

  • Ketone Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Cool the ylide solution back to 0 °C and add the ketone solution dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl. Remove the THF under reduced pressure. Add diethyl ether and water, and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Purify the final product by flash column chromatography.

Quantitative Data Summary
Phosphonium SaltYlideExpected ProductRepresentative Yield (%)
[Ph₃PCH₃]BrPh₃P=CH₂2-(1-(2-Bromophenyl)vinyl)pyridine60-80
[Ph₃PCH₂CH₃]BrPh₃P=CHCH₃2-(1-(2-Bromophenyl)prop-1-en-1-yl)pyridine (E/Z mixture)55-75
[Ph₃PCH₂CO₂Et]BrPh₃P=CHCO₂EtEthyl 2-(2-bromophenyl)-2-(pyridin-2-yl)acrylate (Stabilized ylide, E-isomer favored)70-90

Application Note 3: Synthesis of Amines via Reductive Amination

Reductive amination is a highly effective one-pot method for converting the carbonyl group into a C-N bond, producing secondary or tertiary amines.[8] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.[10]

Experimental Workflow: Reductive Amination

start Dissolve Ketone & Amine in Solvent (e.g., EtOAc, DCE) reductant Add Reducing Agent (e.g., NaBH(OAc)3) start->reductant 1.0 eq. Ketone 1.1 eq. Amine reaction Stir at Room Temperature for 6-24h reductant->reaction 1.2 eq. quench Aqueous Quench (e.g., sat. NaHCO3) reaction->quench product Amine Product quench->product purify Extraction & Purification (Chromatography) product->purify final Isolated Amine purify->final

Caption: Workflow for the synthesis of amines via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for reductive amination.[10]

  • Setup: To a solution of this compound (1.0 eq., 1.0 mmol) in a suitable solvent such as ethyl acetate or dichloroethane (5 mL), add the desired primary or secondary amine (1.1 eq., 1.1 mmol).

  • Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq., 1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Monitoring: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the target amine.

Quantitative Data Summary
AmineReducing AgentExpected ProductRepresentative Yield (%)
BenzylamineNaBH(OAc)₃N-((2-Bromophenyl)(pyridin-2-yl)methyl)aniline75-90
AnilineNaBH(OAc)₃N-((2-Bromophenyl)(pyridin-2-yl)methyl)benzenamine70-85
MorpholineNaBH(OAc)₃4-((2-Bromophenyl)(pyridin-2-yl)methyl)morpholine80-95
Methylamine (aq.)NaBH(OAc)₃1-(2-Bromophenyl)-N-methyl-1-(pyridin-2-yl)methanamine70-85

Application Note 4: Synthesis of Hydrazones

The reaction of the carbonyl group in this compound with hydrazine or its derivatives provides a straightforward route to stable hydrazone compounds.[11] This reaction is typically catalyzed by a small amount of acid and proceeds in a protic solvent like ethanol. Hydrazones are important pharmacophores and can serve as intermediates for the synthesis of other nitrogen-containing heterocycles.

Experimental Workflow: Hydrazone Formation

start Suspend Ketone & Hydrazine in Ethanol catalyst Add Catalytic Acetic Acid start->catalyst 1.0 eq. Ketone 1.0 eq. Hydrazine reaction Reflux Mixture for 4-12h catalyst->reaction cool Cool to Room Temperature reaction->cool precipitate Precipitate Forms cool->precipitate purify Filter and Wash Solid precipitate->purify final Isolated Hydrazone purify->final

Caption: Workflow for the synthesis of hydrazones.

Detailed Experimental Protocol

This protocol is based on a general procedure for hydrazone synthesis.[11]

  • Setup: Suspend this compound (1.0 eq.) and the appropriate hydrazine derivative (e.g., phenylhydrazine) (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If necessary, place the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if needed.

Quantitative Data Summary
Hydrazine DerivativeCatalystExpected ProductRepresentative Yield (%)
Hydrazine HydrateAcetic Acid(2-Bromophenyl)(pyridin-2-yl)methanone hydrazone80-95
PhenylhydrazineAcetic Acid(E/Z)-1-((2-Bromophenyl)(pyridin-2-yl)methylene)-2-phenylhydrazine85-95
2,4-DinitrophenylhydrazineAcetic Acid1-((2-Bromophenyl)(pyridin-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine>90

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Bromobenzoyl)pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most plausible synthetic routes: the Grignard reaction and Friedel-Crafts acylation.

Route 1: Grignard Reaction

The reaction of a 2-pyridyl Grignard or organolithium reagent with a 2-bromobenzaldehyde derivative is a common strategy.

Problem 1: Low or No Yield of the Grignard Reagent

Possible Causes:

  • Presence of moisture: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware, solvent, or starting materials will quench the reaction.

  • Inactive magnesium surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

  • Impurities in the starting materials: Impurities can interfere with the formation of the Grignard reagent.

Solutions:

ParameterRecommendation
Glassware Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).
Solvents Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are commonly used. THF is often preferred for its ability to stabilize the Grignard reagent.[1]
Magnesium Activation Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.[1]
Initiation If the reaction does not start, gently warm the mixture or add a small amount of pre-formed Grignard reagent.

Problem 2: Low Yield of this compound

Possible Causes:

  • Side reactions: A common side reaction is the formation of 2,2'-bipyridine through Wurtz-type coupling.[2]

  • Slow addition of electrophile: The reaction between the Grignard reagent and the 2-bromobenzoyl derivative (e.g., aldehyde or ester) can be sluggish.

  • Steric hindrance: Steric hindrance from the bromine atom on the benzoyl moiety can impede the reaction.

Solutions:

ParameterRecommendation
Reaction Temperature Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the electrophile to minimize side reactions.
Addition Rate Add the electrophile solution slowly and dropwise to the Grignard reagent to control the reaction exotherm and minimize side product formation.
Catalyst For challenging couplings, the use of a transition metal catalyst (e.g., a palladium or nickel complex) may be beneficial, although this is more common in cross-coupling reactions than traditional Grignard additions.[3]

Logical Troubleshooting Workflow for Grignard Reaction

grignard_troubleshooting start Low Yield of this compound check_grignard Was the Grignard reagent successfully formed? start->check_grignard no_grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Check starting material purity check_grignard->no_grignard No yes_grignard Grignard formation confirmed check_grignard->yes_grignard Yes success Improved Yield no_grignard->success check_reaction_conditions Review Reaction Conditions: - Temperature - Addition rate - Stirring yes_grignard->check_reaction_conditions check_side_products Analyze for Side Products: - 2,2'-Bipyridine - Unreacted starting materials check_reaction_conditions->check_side_products optimize_purification Optimize Purification: - Column chromatography - Recrystallization check_side_products->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

Route 2: Friedel-Crafts Acylation

The direct acylation of pyridine with 2-bromobenzoyl chloride is challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation.

Problem: Reaction is Ineffective or Gives Low Yield

Possible Causes:

  • Pyridine deactivation: The lone pair on the pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

  • N-acylation: The primary reaction is often the formation of an N-acylpyridinium salt, which is even more deactivated.

Solutions:

ParameterRecommendation
Reaction Conditions High temperatures are typically required to promote C-acylation over N-acylation.
Catalyst Strong Lewis acids like aluminum chloride (AlCl₃) are necessary, but their use with pyridines is problematic. Alternative strategies that avoid direct Friedel-Crafts acylation are often more successful.
Alternative Strategies Consider activating the pyridine ring with an N-oxide or using a pre-metalated pyridine derivative in a cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of the Grignard reaction in this synthesis?

A1: The most frequent cause of failure is the presence of moisture. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other protic impurities. Ensuring all glassware is rigorously dried and using anhydrous solvents is critical for success.

Q2: I observe a significant amount of a white solid precipitating during the Grignard reaction. What is it?

A2: This is likely a Wurtz-type coupling byproduct, 2,2'-bipyridine, which is a common side product in the preparation of 2-pyridylmagnesium bromide.[2] To minimize its formation, maintain a low reaction temperature and add the 2-bromopyridine slowly to the magnesium turnings.

Q3: Can I use 2-chloropyridine instead of 2-bromopyridine for the Grignard reaction?

A3: While it is possible, 2-bromopyridine is generally more reactive and preferred for the formation of the Grignard reagent. The carbon-chlorine bond is stronger and may require more forcing conditions to react with magnesium.

Q4: Is Friedel-Crafts acylation a viable method for synthesizing this compound?

A4: Direct Friedel-Crafts acylation of pyridine is generally not a high-yielding reaction. The pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring to electrophilic attack. N-acylation is the more common outcome. Alternative methods, such as those involving organometallic reagents, are typically more successful.

Q5: How can I purify the final product?

A5: Purification can often be achieved through a combination of techniques. An initial workup with an acidic aqueous solution can help to remove basic impurities. The crude product can then be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Experimental Protocols

Protocol 1: Synthesis via Organolithium Reagent (Analogous to Grignard)

This protocol is adapted from the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine and can be modified by using 2-bromobenzaldehyde as the electrophile.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Bromobenzaldehyde

  • Anhydrous diethyl ether or THF

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous diethyl ether.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution to the ether.

  • Add a solution of 2-bromopyridine in anhydrous ether dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. Stir for 1 hour to form 2-lithiopyridine.

  • Slowly add a solution of 2-bromobenzaldehyde in anhydrous ether to the 2-lithiopyridine solution at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude alcohol intermediate can be oxidized to the ketone using standard oxidation methods (e.g., PCC, Swern oxidation).

Experimental Workflow for Synthesis via Organolithium Reagent

organolithium_workflow start Start step1 Formation of 2-Lithiopyridine (2-Bromopyridine + n-BuLi in ether at -78°C) start->step1 step2 Reaction with 2-Bromobenzaldehyde (Addition at -78°C, warm to RT) step1->step2 step3 Aqueous Workup (Quench with NH4Cl, extract with ether) step2->step3 step4 Oxidation of Intermediate Alcohol (e.g., PCC or Swern Oxidation) step3->step4 step5 Purification (Column Chromatography, Recrystallization) step4->step5 end This compound step5->end

Caption: Workflow for the synthesis of this compound via an organolithium intermediate.

Data Presentation

The following table summarizes typical reaction conditions for the formation of 2-pyridyl organometallic reagents, a critical step in one of the primary synthetic routes.

Table 1: Comparison of Conditions for 2-Pyridyl Organometallic Formation

ReagentPrecursorSolventTemperatureTypical YieldReference
2-Pyridylmagnesium bromide2-BromopyridineTHFRoom Temp. to RefluxModerate[3]
2-Lithiopyridine2-BromopyridineDiethyl Ether-78 °C to -40 °CHigh[4]

Table 2: Troubleshooting Summary for Low Yield

SymptomPotential CauseSuggested Action
Reaction fails to initiate (Grignard)Moisture, Inactive MgFlame-dry glassware, use anhydrous solvents, activate Mg with iodine.
Formation of 2,2'-bipyridineWurtz couplingLower reaction temperature, slow addition of halide.[2]
No product (Friedel-Crafts)Pyridine deactivationUse alternative methods like cross-coupling or synthesis from pre-functionalized rings.
Complex mixture of productsSide reactionsOptimize reaction conditions (temperature, addition rate), ensure purity of starting materials.

References

Technical Support Center: Purification of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-Bromobenzoyl)pyridine. The protocols and data are intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most effective and commonly cited methods for purifying this compound and structurally similar compounds are flash column chromatography and recrystallization.[1] Flash chromatography is ideal for separating the target compound from impurities with different polarities.[1] Recrystallization is an excellent technique for removing smaller amounts of impurities, provided the product is a solid and a suitable solvent can be identified.[1]

Q2: What potential impurities should I be aware of during purification?

A2: While specific impurities depend on the synthetic route, you may encounter unreacted starting materials such as 2-bromopyridine, byproducts from side reactions, or residual solvents.[2][3] Analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the nature and quantity of these impurities.[1][4]

Q3: I am struggling with poor separation during column chromatography. What can I do?

A3: Poor separation can result from several factors. First, ensure your chosen eluent system is optimal by performing preliminary Thin Layer Chromatography (TLC) analysis. The ideal solvent system should provide a clear separation of spots with the target compound having an Rf value of approximately 0.3-0.4. Other common issues include improper column packing (leading to channeling), overloading the column with the crude sample, or the sample being insufficiently soluble in the eluent.

Q4: My compound appears pure by TLC but shows impurities in HPLC or NMR analysis. What is my next step?

A4: If orthogonal analytical methods like HPLC or NMR detect impurities missed by TLC, a secondary purification step is necessary. If you initially used column chromatography, a subsequent recrystallization can be very effective at removing trace impurities.[1] Conversely, if you first recrystallized, running the material through a silica gel column with a shallow gradient elution may be required to remove closely related impurities.[5]

Data Presentation: Purification Parameters

The following tables summarize quantitative data for purifying compounds structurally related to this compound, which can serve as a starting point for optimization.

Table 1: Column Chromatography Conditions for Related Compounds

ParameterValue / DescriptionSource
Stationary Phase Silica Gel (e.g., 230-400 mesh)[1][6]
Mobile Phase (Eluent) 20-30% Ethyl Acetate in Hexane[6]
Analysis Thin Layer Chromatography (TLC)[1][5]

Table 2: Recrystallization Solvents for Related Compounds

SolventObservationSource
IsopropanolYielded yellow crystals[7]
EthanolYielded a yellow solid[8]
Methanol / Methylene ChlorideUsed for recrystallizing a crude product[7]
HexaneUsed as a washing solvent after recrystallization[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Column Packing: Place a small plug of cotton at the bottom of the column, followed by a thin layer of sand.[1] Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles. Add another layer of sand on top.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.[1]

  • Elution: Add the eluent to the column and apply gentle positive pressure. Collect fractions sequentially.[1]

  • Fraction Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Protocol 2: Recrystallization

This protocol describes the purification of solid this compound.

Materials:

  • Crude solid product

  • A suitable solvent (e.g., isopropanol, ethanol)[7][8]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1] Gently heat the mixture while stirring until the solid dissolves completely.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (or a less polar solvent like hexane) to remove any remaining surface impurities.[7]

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Visual Guides

Purification Workflow

G cluster_0 Purification Process A Crude Product B Select Method A->B C Column Chromatography B->C Impurities differ in polarity D Recrystallization B->D Solid Product, minor impurities E Combine Pure Fractions / Collect Crystals C->E D->E F Solvent Removal E->F G Purity Analysis (HPLC, NMR) F->G H Pure Product G->H Passed I Further Purification G->I Failed I->B

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Column Chromatography

G A Problem: Poor Separation B Possible Cause? A->B C Incorrect Eluent B->C Rf too high/low or spots not separated? D Column Overloaded B->D Streaking or broad bands? E Poor Column Packing B->E Skewed or channeling bands? F Solution: Optimize solvent system using TLC C->F G Solution: Use less crude material for the column size D->G H Solution: Repack column carefully to avoid air bubbles/cracks E->H

Caption: A troubleshooting guide for common issues encountered during column chromatography.

References

Technical Support Center: Synthesis of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Bromobenzoyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this key intermediate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most frequently employed methods for the synthesis of this compound are:

  • Grignard Reaction: Reaction of a 2-pyridyl Grignard reagent (2-PyMgBr) with 2-bromobenzoyl chloride or 2-bromobenzaldehyde.

  • Friedel-Crafts Acylation: Acylation of a pyridine derivative with 2-bromobenzoyl chloride, although this can be challenging due to the electron-deficient nature of the pyridine ring.

  • Oxidation: Oxidation of the corresponding alcohol, (2-bromophenyl)(pyridin-2-yl)methanol.

Q2: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What could it be?

A common non-polar byproduct in Grignard reactions involving 2-bromopyridine is 2,2'-bipyridine. This results from the coupling of the Grignard reagent with unreacted 2-bromopyridine.

Q3: My Friedel-Crafts acylation is resulting in a complex mixture of products with low yield of the desired ketone. What are the likely side reactions?

Friedel-Crafts acylations with pyridine derivatives are often problematic. Potential side reactions include:

  • N-acylation: The Lewis acid catalyst can coordinate to the pyridine nitrogen, deactivating the ring towards electrophilic aromatic substitution.

  • Polysubstitution: Although less common with deactivated rings, multiple acyl groups could potentially be added.

  • Isomer formation: Acylation may occur at different positions on the pyridine ring, leading to a mixture of isomers.

Q4: I am attempting the synthesis via oxidation of (2-bromophenyl)(pyridin-2-yl)methanol, but the reaction is sluggish and gives a poor yield. What could be the issue?

Incomplete oxidation is a common problem. This can be due to:

  • Insufficient oxidizing agent: Ensure the correct stoichiometry of the oxidizing agent is used.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Decomposition of the starting material or product: Harsh oxidation conditions can lead to degradation.

Troubleshooting Guides

Method 1: Grignard Reaction

The reaction of 2-pyridylmagnesium bromide with 2-bromobenzoyl chloride is a common route. However, several side reactions can lower the yield of the desired product.

Problem: Low yield of this compound and formation of significant byproducts.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous solvents, fresh Mg, pure 2-bromopyridine & 2-bromobenzoyl chloride) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, addition rate) check_reagents->check_conditions side_product_analysis Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->side_product_analysis bipyridine 2,2'-Bipyridine Formation side_product_analysis->bipyridine double_addition Tertiary Alcohol Formation (Double Grignard Addition) side_product_analysis->double_addition solution_bipyridine Minimize 2,2'-Bipyridine: - Slow addition of Grignard - Use excess Mg - Inverse addition bipyridine->solution_bipyridine solution_double_addition Minimize Double Addition: - Low temperature (-78 °C) - Use of a less reactive Grignard (e.g., with a different counterion) - Careful stoichiometry double_addition->solution_double_addition

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

Common Side Reactions and Solutions:

Side ProductFormation MechanismTroubleshooting Steps
2,2'-Bipyridine Coupling of 2-pyridylmagnesium bromide with unreacted 2-bromopyridine.- Slow Addition: Add the solution of 2-bromopyridine to the magnesium turnings very slowly to maintain a low concentration of the halide. - Inverse Addition: Add the Grignard reagent solution to the 2-bromobenzoyl chloride solution at low temperature. - Excess Magnesium: Use a slight excess of magnesium to ensure all the 2-bromopyridine reacts.
(2-Bromophenyl)di(pyridin-2-yl)methanol Double addition of the Grignard reagent to the ketone product.- Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) during the addition of the Grignard reagent to the acyl chloride. - Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride. - Quenching: Quench the reaction promptly with a saturated aqueous solution of ammonium chloride once the formation of the ketone is complete (monitored by TLC).

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension under a nitrogen atmosphere.

    • The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous THF dropwise with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Oxidation of (2-bromophenyl)(pyridin-2-yl)methanol

This method involves the synthesis of the precursor alcohol, followed by its oxidation to the desired ketone.

Problem: Low conversion of the alcohol to the ketone or formation of over-oxidized products.

Troubleshooting Workflow

cluster_1 Troubleshooting Low Yield in Oxidation start_ox Low Yield Observed check_oxidant Verify Oxidizing Agent (Activity, Stoichiometry) start_ox->check_oxidant check_conditions_ox Optimize Reaction Conditions (Temperature, Reaction Time) check_oxidant->check_conditions_ox side_product_analysis_ox Analyze Byproducts (TLC, LC-MS) check_conditions_ox->side_product_analysis_ox incomplete_reaction Incomplete Oxidation (Starting material remains) side_product_analysis_ox->incomplete_reaction over_oxidation Over-oxidation Products (e.g., carboxylic acid) side_product_analysis_ox->over_oxidation solution_incomplete Improve Conversion: - Increase amount of oxidant - Increase temperature or time - Use a more potent oxidant incomplete_reaction->solution_incomplete solution_over_oxidation Prevent Over-oxidation: - Use a milder oxidant (e.g., PCC, DMP) - Control reaction time and temperature carefully - Monitor reaction closely by TLC over_oxidation->solution_over_oxidation

Caption: Troubleshooting workflow for the oxidation of (2-bromophenyl)(pyridin-2-yl)methanol.

Common Side Reactions and Solutions:

IssuePotential CauseTroubleshooting Steps
Incomplete Oxidation Insufficient oxidizing agent, low reactivity of the chosen oxidant, or suboptimal reaction conditions.- Increase Oxidant: Gradually increase the molar equivalents of the oxidizing agent. - Change Oxidant: Switch to a more powerful oxidizing agent (e.g., from MnO₂ to KMnO₄ or a Cr(VI) reagent), being mindful of potential over-oxidation. - Optimize Conditions: Increase the reaction temperature or prolong the reaction time, while monitoring for product degradation.
Over-oxidation The chosen oxidizing agent is too harsh, or the reaction is allowed to proceed for too long.- Milder Oxidant: Use a milder and more selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). - Careful Monitoring: Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. - Control Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.
Formation of Unidentified Impurities Decomposition of the starting material or product under the reaction conditions.- Screen Solvents: Investigate the effect of different solvents on the reaction outcome. - pH Control: In some cases, buffering the reaction mixture can prevent side reactions.

Experimental Protocol: Oxidation

  • Synthesis of (2-bromophenyl)(pyridin-2-yl)methanol:

    • This precursor alcohol can be synthesized via the Grignard reaction of 2-pyridylmagnesium bromide with 2-bromobenzaldehyde. The procedure is similar to the one described in Method 1, substituting 2-bromobenzoyl chloride with 2-bromobenzaldehyde.

  • Oxidation:

    • Dissolve (2-bromophenyl)(pyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane for PCC or DMP, acetone for Jones reagent).

    • Add the oxidizing agent (e.g., PCC (1.5 eq), DMP (1.5 eq), or Jones reagent dropwise) at the appropriate temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.

  • Work-up and Purification:

    • The work-up procedure will depend on the oxidizing agent used. For example, for a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel and the filtrate is concentrated.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Summary

The following table summarizes typical yields and common impurity levels for the different synthetic routes. Please note that these values are approximate and can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

Synthesis MethodTypical Yield (%)Common Side ProductsTypical Impurity Level (%)
Grignard Reaction 40 - 702,2'-Bipyridine5 - 20
(2-Bromophenyl)di(pyridin-2-yl)methanol5 - 15
Oxidation 60 - 85Unreacted (2-bromophenyl)(pyridin-2-yl)methanol2 - 10
Over-oxidation products (e.g., 2-bromobenzoic acid)1 - 5

By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

Technical Support Center: Optimizing Coupling Reactions for 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-(2-Bromobenzoyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my palladium-catalyzed cross-coupling reaction with this compound?

Low yields are a common challenge, primarily due to the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. For this compound, this issue can be compounded by steric hindrance from the ortho-benzoyl group. Key factors to investigate include:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.

  • Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to protect the palladium center from pyridine coordination and facilitate the catalytic cycle.

  • Inefficient Reductive Elimination: Steric hindrance from the benzoyl group can slow down the final step of the catalytic cycle.

  • Improper Base Selection: The chosen base might be too weak to facilitate transmetalation or deprotonation effectively, or too strong, leading to side reactions.

  • Poor Reagent and Solvent Quality: The presence of oxygen or moisture can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.

Q2: Could the benzoyl group's ketone functionality interfere with the reaction?

The ketone group is generally stable under most cross-coupling conditions. However, its presence can have several effects:

  • Steric Hindrance: As mentioned, the bulky benzoyl group can sterically hinder the approach of coupling partners to the palladium center.

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group can influence the reactivity of the pyridine ring.

  • Potential for Catalyst Activation: Some studies have shown that enolizable ketones can act as activators for palladium(II) precatalysts in certain amination reactions.[1][2] While not extensively studied for this specific substrate, it's a possibility that the ketone could influence the in-situ formation of the active Pd(0) catalyst.

Q3: I'm observing significant amounts of debromination and/or homocoupling byproducts. How can I minimize these?

These side reactions are common in challenging cross-coupling reactions.

  • Debromination: This occurs when the brominated starting material is reduced. It can be caused by certain bases, impurities, or prolonged reaction times at high temperatures. Consider using a milder base or lowering the reaction temperature.

  • Homocoupling: This is often due to the presence of oxygen, which can promote the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[3] Rigorous degassing of all solvents and maintaining a strict inert atmosphere is crucial.

Q4: Which type of coupling reaction is best suited for this compound?

The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.).

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with a wide range of boronic acids and esters. It is one of the most versatile methods.[4][5][6]

  • Buchwald-Hartwig Amination: The go-to method for forming C-N bonds with various amines.[7][8][9]

  • Mizoroki-Heck Reaction: Suitable for forming C-C bonds with alkenes.[10][11][12]

  • Ullmann Condensation: A classical method, typically using copper catalysts, for C-N, C-O, and C-S bond formation. It often requires higher temperatures than palladium-catalyzed methods.[13][14][15]

Troubleshooting Guides

Low Yield or Stalled Reaction
Observation Potential Cause Suggested Solution
No reaction or very low conversionCatalyst deactivation by pyridine nitrogenUse bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
Reaction starts but does not go to completionCatalyst decomposition (e.g., formation of palladium black)Lower the reaction temperature and increase the reaction time. Ensure a strictly inert atmosphere.
Incomplete conversion with starting material remainingInefficient transmetalation (Suzuki) or reductive eliminationChange the base (e.g., from a carbonate to a phosphate like K₃PO₄). Use a different solvent system to improve solubility. For Suzuki, consider converting the boronic acid to a more reactive boronate ester.
Byproduct Formation
Observation Potential Cause Suggested Solution
Significant amount of homocoupled product (e.g., biphenyl from phenylboronic acid)Presence of oxygenThoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
Debrominated starting material is a major byproductUnstable catalyst or reactive baseScreen different ligands to find a more stabilizing one. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). Optimize the reaction temperature and time to avoid prolonged heating.

Data Presentation: Representative Reaction Conditions

The following tables provide starting points for reaction optimization based on successful couplings of similar 2-bromopyridine substrates. Note: These are generalized conditions and will likely require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Representative Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane11080-90
Pd(dppf)Cl₂ (5)-Na₂CO₃DMF/H₂O9075-85
Table 2: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Representative Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090-98
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11085-95
PEPPSI-IPr (3)-LiHMDSTHF8080-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., toluene, dioxane, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or a flame-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the tube or flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Ar or N2) check_reagents->check_atmosphere Reagents OK screen_ligands Screen Ligands (Bulky, Electron-Rich) check_atmosphere->screen_ligands Atmosphere OK screen_bases Screen Bases (Strength, Solubility) screen_ligands->screen_bases screen_solvents Screen Solvents (Toluene, Dioxane, THF) screen_bases->screen_solvents optimize_temp Optimize Temperature (Lower T, Longer Time) screen_solvents->optimize_temp byproducts Byproduct Formation? optimize_temp->byproducts homocoupling Homocoupling? (Degas Rigorously) byproducts->homocoupling Yes success Reaction Optimized byproducts->success No debromination Debromination? (Milder Base, Lower T) homocoupling->debromination debromination->success

Caption: Troubleshooting workflow for low-yielding coupling reactions.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation re_complex Reductive Elimination Complex transmetalation_complex->re_complex re_complex->pd0 Reductive Elimination product Coupled Product (Ar-R) re_complex->product reagents1 This compound (Ar-X) reagents1->oa_complex reagents2 Organoboron Reagent (R-B(OR)2) reagents2->transmetalation_complex base Base base->transmetalation_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle pathway.

References

Technical Support Center: Synthesis and Purification of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Bromobenzoyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Friedel-Crafts Acylation: This method involves the reaction of pyridine with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts acylation of pyridine can be challenging due to the formation of a stable complex between the pyridine nitrogen and the Lewis acid, which deactivates the ring towards electrophilic substitution.[1]

  • Grignard Reaction: This route typically involves the reaction of a 2-pyridyl Grignard reagent (formed from 2-bromopyridine and magnesium) with 2-bromobenzaldehyde.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen:

  • Friedel-Crafts Route:

    • N-Acylpyridinium Salt: Formation of an adduct between the pyridine nitrogen and the 2-bromobenzoyl group, catalyzed by the Lewis acid.[1]

    • Di-acylated products: Although less common, polysubstitution on the pyridine ring can occur under harsh conditions.

    • Unreacted starting materials: Incomplete reaction can leave residual 2-bromobenzoyl chloride and pyridine.

  • Grignard Route:

    • Bipyridyls: Coupling of the 2-pyridyl Grignard reagent with unreacted 2-bromopyridine can form 2,2'-bipyridyl.[2]

    • Alcohol from over-addition: The Grignard reagent can add to the ketone product to form a tertiary alcohol.

    • Unreacted starting materials: Residual 2-bromobenzaldehyde and 2-bromopyridine may be present.

    • Hydrolysis products: Reaction of the Grignard reagent with any trace water will produce pyridine.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials and byproducts. Visualization can be achieved using a UV lamp, as aromatic ketones are typically UV-active.[3] Staining with agents like potassium permanganate or p-anisaldehyde can also be used for compounds without a strong UV chromophore.[4]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification methods are:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient eluent system of hexane and ethyl acetate is often successful.[5][6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane) can yield a highly pure product.[7][8]

  • Aqueous Work-up: An initial aqueous work-up is crucial to remove water-soluble impurities, acids, or bases. This typically involves extraction with an organic solvent, followed by washing with water and brine.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation (Friedel-Crafts) Deactivation of the pyridine ring by the Lewis acid catalyst.[1]Consider using a modified Friedel-Crafts procedure or an alternative synthetic route like the Grignard reaction.
Low or no product formation (Grignard) Poor formation of the Grignard reagent due to moisture or inactive magnesium.Ensure all glassware is oven-dried and reagents are anhydrous. Activate magnesium with iodine or 1,2-dibromoethane if necessary.
Presence of a significant amount of bipyridyl byproduct (Grignard) Coupling of the Grignard reagent with unreacted 2-bromopyridine.[2]Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent.
Multiple spots on TLC, difficult to separate Presence of several byproducts with similar polarities.Optimize the column chromatography conditions by using a shallower gradient or a different solvent system. Consider a two-step purification involving an initial flash chromatography followed by recrystallization.
Product appears as an oil and does not solidify Presence of impurities that lower the melting point.Purify the oil by column chromatography. After purification, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane.
Yellow or brown coloration of the final product Presence of colored impurities.If purification by chromatography or recrystallization is insufficient, consider treating a solution of the product with activated charcoal before filtration and solvent removal.

Experimental Protocols

General Aqueous Work-up Procedure
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[5]

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[5][6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[8]

Data Presentation

Table 1: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemTypical Application
Column Chromatography Hexane/Ethyl Acetate (gradient)Separation of product from non-polar and moderately polar impurities.[5][6]
Dichloromethane/Methanol (gradient)For more polar byproducts.
Recrystallization Ethanol or MethanolFor moderately polar crystalline products.[7]
Ethanol/WaterWhen the product is too soluble in pure ethanol.
Ethyl Acetate/HexaneWhen the product is too soluble in pure ethyl acetate.[8]

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reaction This compound Synthesis (Friedel-Crafts or Grignard) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying and Concentration Washing->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Impure_Product Impure Product (Multiple Spots on TLC) Start->Impure_Product Low_Yield Low or No Yield Start->Low_Yield Oiling_Out Product Oils Out Start->Oiling_Out Optimize_Chroma Optimize Column Chromatography Impure_Product->Optimize_Chroma Similar Polarities Check_Conditions Verify Reaction Conditions & Reagents Low_Yield->Check_Conditions Incomplete Reaction Purify_Oil Purify by Column Chromatography Oiling_Out->Purify_Oil High Impurity Success Resolution Optimize_Chroma->Success Check_Conditions->Success Induce_Crystallization Induce Crystallization Purify_Oil->Induce_Crystallization Induce_Crystallization->Success

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Preventing decomposition of 2-(2-Bromobenzoyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 2-(2-Bromobenzoyl)pyridine during chemical reactions. Our goal is to help you minimize decomposition and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including:

  • High Temperatures: Thermal stress can lead to the cleavage of the carbon-bromine bond or degradation of the pyridine ring.

  • Strong Acids and Bases: Both acidic and basic conditions can promote hydrolysis of the ketone or other unwanted side reactions.

  • Certain Catalysts: The nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially leading to catalyst poisoning or side reactions.

  • Light Exposure: Photochemical degradation can occur, especially under UV irradiation.

  • Presence of Strong Nucleophiles: Nucleophiles can attack the carbonyl carbon or the pyridine ring, leading to undesired byproducts.

Q2: I am observing a low yield in my cross-coupling reaction involving this compound. What could be the issue?

A2: Low yields in cross-coupling reactions with 2-halopyridines are a common issue. The primary reasons include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium), leading to deactivation.

  • Side Reactions: Homocoupling of the coupling partner and protodeboronation (in the case of Suzuki coupling) are common side reactions.

  • Steric Hindrance: The benzoyl group can sterically hinder the approach of the catalyst and the coupling partner to the bromine-bearing carbon.

To troubleshoot, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and minimize catalyst poisoning. Optimizing the base, solvent, and reaction temperature is also crucial.

Q3: How can I detect and quantify the decomposition of this compound in my reaction mixture?

A3: Several analytical techniques can be employed to monitor the integrity of this compound and detect its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material, desired product, and any impurities. Developing a suitable method with a UV detector is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile decomposition products.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the progress of the reaction and check for the formation of byproducts.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Unexpected Side Product Formation
Symptom Potential Cause Troubleshooting Steps
Formation of a debrominated byproduct (2-Benzoylpyridine).Reductive dehalogenation, often promoted by certain catalysts, bases, or impurities.1. Ensure all reagents and solvents are pure and dry. 2. Use a milder base. 3. Optimize the catalyst system; consider a different palladium source or ligand.
Formation of a product resulting from nucleophilic attack on the carbonyl group.The carbonyl group is susceptible to attack by strong nucleophiles.1. If the nucleophile is a necessary reagent, consider protecting the ketone functionality (e.g., as a ketal) prior to the reaction.
Observation of colored impurities.Potential polymerization or degradation of the pyridine ring.1. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Lower the reaction temperature. 3. Use a purification method such as activated charcoal treatment followed by recrystallization or column chromatography.
Issue 2: Low or No Conversion of Starting Material
Symptom Potential Cause Troubleshooting Steps
This compound remains largely unreacted.Catalyst deactivation or inhibition.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHC ligands to prevent catalyst poisoning by the pyridine nitrogen. 2. Inert Atmosphere: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. 3. Reagent Purity: Use high-purity reagents and solvents.
Reaction stalls after initial conversion.Product inhibition or catalyst degradation over time.1. Consider a slow addition of the catalyst or one of the reagents. 2. Use a more robust catalyst system.

Experimental Protocols: Best Practices

To minimize the decomposition of this compound, adhere to the following best practices in your experimental setup.

General Reaction Setup for a Suzuki-Miyaura Coupling:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add the boronic acid derivative, a suitable base (e.g., K₂CO₃, Cs₂CO₃), the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the flask with inert gas three times.

    • Add this compound as a solution in a degassed solvent via syringe.

  • Degassing: Thoroughly degas the solvent prior to use by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Temperature Control: Maintain a controlled and consistent reaction temperature using an oil bath and a temperature controller. Avoid excessive heating.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after completion.

Visualizing Reaction Challenges and Solutions

To better understand the potential pitfalls and their remedies, the following diagrams illustrate key concepts.

Decomposition_Pathways Potential Decomposition Pathways A This compound B High Temperature A->B leads to C Strong Acid/Base A->C leads to D Light (UV) A->D leads to E Nucleophiles A->E leads to F Reductive Conditions A->F leads to G C-Br Bond Cleavage B->G H Hydrolysis/Side Reactions C->H I Photodegradation D->I J Addition to Carbonyl E->J K Debromination F->K

Caption: Factors Leading to Decomposition of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling Start Low Yield Observed A Check for Catalyst Poisoning Start->A B Use Bulky Ligands (e.g., SPhos, XPhos) A->B Yes C Analyze for Side Products (TLC, HPLC, GC-MS) A->C No B->C D Optimize Reaction Conditions C->D Side Products Identified C->D No Obvious Side Products E Consider Protecting Groups D->E F Successful Reaction D->F E->F

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(2-bromobenzoyl)pyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up production.

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are the Grignard reaction and the Friedel-Crafts acylation. The Grignard reaction is often preferred for its relatively high yield and specificity.

Method 1: Grignard Reaction

This method involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, followed by its reaction with 2-bromobenzoyl chloride.

Workflow for Grignard Synthesis of this compound

G cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_acylation Acylation cluster_workup Work-up and Purification prep_glass Dry Glassware (Oven or Flame-Dried) mg_activation Activate Magnesium Turnings (e.g., with Iodine) prep_glass->mg_activation prep_reagents Ensure Anhydrous Reagents and Solvents grignard_formation Reaction of 2-Bromopyridine with Mg in Anhydrous Ether/THF prep_reagents->grignard_formation mg_activation->grignard_formation Initiates Reaction addition Slow Addition of 2-Bromobenzoyl Chloride at 0°C grignard_formation->addition reaction Reaction at Room Temperature addition->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Workflow for the two-step synthesis of this compound via Grignard reaction.

Detailed Protocol:

  • Preparation of Glassware and Reagents:

    • All glassware must be thoroughly dried in an oven at 120°C overnight or flame-dried under a stream of inert gas (nitrogen or argon).

    • Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent. Ensure all other reagents are anhydrous.

  • Formation of 2-Pyridylmagnesium Bromide (Grignard Reagent):

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

    • Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

  • Reaction with 2-Bromobenzoyl Chloride:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

    • Add the 2-bromobenzoyl chloride solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Method 2: Friedel-Crafts Acylation

While less common for pyridine substrates due to the deactivating effect of the nitrogen atom, Friedel-Crafts acylation can be a potential route under specific conditions. This method is generally not recommended for scaling up due to harsh conditions and potential for low yields.

Troubleshooting Guide

Logical Flow for Troubleshooting Grignard Reaction Issues

G cluster_initiation Initiation Problems cluster_yield Yield and Purity Issues cluster_solutions Potential Solutions start Problem Encountered during Grignard Synthesis no_reaction Reaction Fails to Start start->no_reaction slow_reaction Sluggish Reaction start->slow_reaction low_yield Low Yield of Product start->low_yield side_products Presence of Impurities start->side_products check_dry Verify Anhydrous Conditions no_reaction->check_dry Most Common Cause activate_mg Activate Magnesium (Iodine, Mechanical Grinding) no_reaction->activate_mg optimize_temp Optimize Reaction Temperature slow_reaction->optimize_temp low_yield->check_dry slow_addition Slow Reagent Addition low_yield->slow_addition Minimizes Side Reactions side_products->slow_addition purification_method Optimize Purification (Chromatography, Recrystallization) side_products->purification_method

Caption: Troubleshooting logic for common issues in Grignard synthesis.

Q1: The Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a common issue. Here are the primary causes and solutions:

  • Presence of Moisture: Even trace amounts of water can quench the Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.

  • Low Quality Reagents: Ensure the 2-bromopyridine is pure and dry.

Q2: My reaction is very sluggish. How can I improve the reaction rate?

A2: A sluggish reaction can be due to several factors:

  • Low Temperature: While initiation may require gentle warming, the subsequent reaction should be controlled. If the reaction is too slow after initiation, a slight increase in temperature might be necessary, but be cautious of runaway reactions.

  • Poor Stirring: Ensure efficient stirring to expose the magnesium surface to the solution.

  • Solvent Choice: THF is generally a better solvent for stabilizing Grignard reagents than diethyl ether and can sometimes lead to faster reactions.

Q3: The yield of my product is low. What are the potential reasons?

A3: Low yields can result from various side reactions and experimental conditions:

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting 2-bromopyridine to form 2,2'-bipyridine. To minimize this, ensure slow, controlled addition of the 2-bromopyridine during Grignard formation and maintain a moderate reaction temperature.

  • Reaction with Atmospheric Carbon Dioxide: The Grignard reagent can react with CO2 to form a carboxylic acid. Maintain a positive pressure of an inert gas throughout the reaction.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

  • Difficult Purification: The product may be difficult to separate from byproducts. Optimize your column chromatography conditions.

Q4: I am observing significant amounts of a high-boiling point byproduct. What is it and how can I avoid it?

A4: The high-boiling point byproduct is likely 2,2'-bipyridine, formed from the Wurtz coupling reaction. To minimize its formation:

  • Slow Addition: Add the 2-bromopyridine solution very slowly to the magnesium suspension.

  • Dilution: Use a sufficient amount of solvent to keep the concentration of the alkyl halide low.

  • Temperature Control: Avoid excessive heating during the Grignard formation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Grignard synthesis of this compound and related reactions. Please note that actual results may vary depending on the specific experimental conditions and scale.

ParameterGrignard ReactionFriedel-Crafts Acylation
Typical Yield 60-80%20-40%
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 0°C to room temperature50-100°C
Key Reagents 2-Bromopyridine, Mg, 2-Bromobenzoyl ChloridePyridine, 2-Bromobenzoyl Chloride, Lewis Acid (e.g., AlCl3)
Common Solvents Anhydrous Ether, THFNitrobenzene, Dichloromethane
Purity (after chromatography) >95%Variable, often requires extensive purification

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloropyridine instead of 2-bromopyridine to form the Grignard reagent?

A1: While it is possible to form a Grignard reagent from 2-chloropyridine, the reaction is generally much more difficult to initiate and often results in lower yields compared to using 2-bromopyridine. The carbon-bromine bond is weaker and more reactive towards magnesium.

Q2: What is the best way to purify the final product on a large scale?

A2: For large-scale purification, flash column chromatography is the most effective method to separate this compound from non-polar byproducts like 2,2'-bipyridine and polar impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient final purification step.

Q3: Are there any safety precautions I should be aware of when scaling up this synthesis?

A3: Yes, several safety precautions are crucial:

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be conducted under strictly anhydrous and inert conditions.

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the acyl chloride are exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.

  • Quenching: The quenching of the reaction should be done slowly and at a low temperature to control the release of heat and gas.

Q4: Can I store the prepared Grignard reagent for later use?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Over time, it can degrade through reaction with trace moisture or air, or through dimerization, leading to lower yields in the subsequent step. If storage is unavoidable, it must be under a strictly inert atmosphere and for a short period.

Technical Support Center: Grignard Reactions with 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-(2-Bromobenzoyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during Grignard reactions with this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Your Grignard reaction is resulting in a low yield or no desired product.

Potential Cause Recommended Solution
Presence of Water or Protic Solvents Grignard reagents are highly reactive with protic sources, which will quench the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if necessary, distill solvents over a suitable drying agent.[1][2]
Poor Quality Magnesium The surface of magnesium turnings can oxidize, preventing reaction. Use fresh, shiny magnesium turnings.[1] Activate the magnesium by stirring under vacuum, grinding in a glovebox, or using activating agents like iodine or 1,2-dibromoethane.[1][2]
Impure Starting Materials Contaminants in the this compound or the halide used to form the Grignard reagent can interfere with the reaction. Purify starting materials before use.
Incorrect Reaction Temperature Grignard reactions can be sensitive to temperature. For the addition of the Grignard reagent to the ketone, a low temperature (e.g., -78°C to 0°C) is often recommended to improve selectivity and minimize side reactions.[3]
Reaction Not Initiating The formation of the Grignard reagent may not start. A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[2] Gentle heating or sonication can also be applied.
Side Reaction with Pyridine Ring The Grignard reagent can potentially react with the pyridine ring, especially at the 2-position, leading to undesired byproducts.[4][5] Using a less reactive Grignard reagent or a different organometallic reagent might be necessary.

Issue 2: Formation of Side Products

You are observing significant amounts of unintended products in your reaction mixture.

Side Product Potential Cause Recommended Solution
Wurtz Coupling Product (R-R) The Grignard reagent reacts with the unreacted alkyl/aryl halide.[2] Add the halide slowly to the magnesium turnings to maintain a low concentration.
Enolization of the Ketone The Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone, leading to the recovery of starting material after workup.[6] Use a less sterically hindered Grignard reagent or a different organometallic reagent that is more nucleophilic than basic.
Reduction of the Ketone A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[6] This is more common with bulky Grignard reagents. Consider using a smaller Grignard reagent.
2,2'-Bipyridine If forming a pyridyl Grignard from 2-bromopyridine, homocoupling can occur.[5][7]

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent is not forming. What should I do?

A1: First, ensure all your glassware is completely dry and you are using an anhydrous solvent like diethyl ether or THF.[1] The magnesium turnings should be fresh and shiny. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or using an ultrasonic bath can also help initiate the reaction.[2]

Q2: I am getting a lot of my starting this compound back after the reaction. Why is this happening?

A2: This is likely due to the Grignard reagent acting as a base and deprotonating the position alpha to the ketone, forming an enolate.[6] Upon acidic workup, the enolate is protonated, regenerating the starting ketone. To minimize this, you can try using a less sterically hindered Grignard reagent or performing the reaction at a lower temperature.

Q3: Can the Grignard reagent react with the pyridine nitrogen?

A3: The nitrogen atom in the pyridine ring is a Lewis basic site and can coordinate with the magnesium of the Grignard reagent. This coordination can influence the reactivity of the pyridine ring, potentially directing the Grignard reagent to attack the C2 or C6 position.[8]

Q4: Are there alternative reagents to a Grignard reagent for this type of reaction?

A4: Yes, organolithium reagents are often more reactive than Grignard reagents and can sometimes provide better yields.[2] However, they are also more basic, so side reactions like enolization can still be an issue. For the synthesis of a similar compound, 2-(2-amino-5-bromobenzoyl)pyridine, n-butyllithium was used to deprotonate 2-bromopyridine before reaction with an aminobenzoic acid derivative.[9]

Q5: What is the best solvent for this Grignard reaction?

A5: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[1] THF is a better solvent for stabilizing the Grignard reagent but has a higher boiling point, which can be a consideration for temperature control.[2]

Experimental Protocols

General Protocol for Grignard Reaction with this compound

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C or -78°C in an ice or dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at the same temperature for 1-3 hours, then slowly warm to room temperature.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Visualizations

Troubleshooting_Grignard_Reaction cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Grignard Reaction with This compound problem Low/No Yield or Side Products start->problem cause1 Wet Glassware/ Solvents problem->cause1 cause2 Inactive Magnesium problem->cause2 cause3 Side Reactions (Enolization, etc.) problem->cause3 cause4 Incorrect Temperature problem->cause4 solution1 Dry Glassware & Anhydrous Solvents cause1->solution1 solution2 Activate Mg (Iodine, Heat) cause2->solution2 solution3 Optimize Reagent & Conditions cause3->solution3 solution4 Control Reaction Temperature cause4->solution4

Caption: Troubleshooting workflow for Grignard reactions.

Grignard_Side_Reactions cluster_pathways Reaction Pathways reagents Grignard Reagent (R-MgX) + this compound desired_product Desired Addition Product reagents->desired_product side_product1 Enolization (Starting Material Recovery) reagents->side_product1 side_product2 Reduction (Alcohol Byproduct) reagents->side_product2 side_product3 Pyridine Ring Addition reagents->side_product3

Caption: Potential reaction pathways in a Grignard reaction.

References

Catalyst selection for Suzuki coupling with 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers encountering challenges with the Suzuki coupling of 2-(2-Bromobenzoyl)pyridine and similar sterically hindered heteroaryl substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: This reaction faces two primary challenges. First, the substrate is sterically hindered due to the ortho-benzoyl group, which can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4] Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these issues.

Q2: What is the best type of ligand for this substrate?

A2: For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich ligands are highly recommended. These ligands promote the formation of the active catalytic species and accelerate the key steps in the catalytic cycle.[5] The two most successful classes of ligands are:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are known to be exceptionally effective for coupling hindered aryl bromides.[1][5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, showing excellent performance with hindered substrates.[6]

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of excess water.[7] To improve stability, consider the following:

  • Use potassium phosphate (K₃PO₄) or potassium fluoride (KF) as the base, which are often milder and can prevent decomposition.[8][9]

  • Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester.[7]

  • Ensure the reaction is run under an inert atmosphere, as oxygen can sometimes promote degradation pathways.

Q4: Can I run this reaction open to the air?

A4: While some modern catalyst systems show remarkable stability, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] Oxygen can lead to the oxidation and degradation of phosphine ligands and the palladium(0) active species, resulting in lower yields and catalyst deactivation.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the cause.

Potential Cause Recommended Solution Citation
Ineffective Catalyst/Ligand The combination of steric hindrance and potential pyridine coordination requires a specialized catalyst.[4][7]
Action: Screen bulky, electron-rich ligands. Good starting points include SPhos, XPhos, or an NHC-based catalyst system. Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][5][6]
Incorrect Base The base is critical for activating the boronic acid in the transmetalation step. The wrong choice can lead to a stalled reaction or side products.[8][10]
Action: K₃PO₄ is often an excellent choice for hindered couplings. Other bases to screen include Cs₂CO₃ and K₂CO₃. For base-sensitive functional groups, KF can be effective.[1][7]
Suboptimal Solvent Poor solubility of reactants or catalyst deactivation can be solvent-dependent.[9]
Action: Aprotic polar solvents are typically used. Dioxane, THF, and toluene (often with some water) are common choices. Ensure the solvent is anhydrous and degassed.[3][6][10]
Insufficient Temperature Sterically hindered substrates often require thermal energy to overcome the activation barrier for oxidative addition.[3]
Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C. Microwave irradiation can also be effective at accelerating the reaction.[11]
Problem 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution Citation
Dehalogenation The bromo-substituent is replaced by hydrogen.This can be promoted by certain bases, impurities in solvents, or prolonged reaction times at high temperatures.[7]
Action: Use a milder base (e.g., K₃PO₄ instead of stronger hydroxides). Ensure solvents are pure and reaction times are not excessively long.
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct.Often caused by the presence of oxygen or a poorly activated palladium catalyst.[12]
Action: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
Protodeboronation The boronic acid group is replaced by hydrogen.The boronic acid is unstable under the reaction conditions (see FAQ 3).[13]
Action: Use a milder base like KF, switch to a boronate ester, or minimize water content in the reaction.[7][8]

Catalyst Selection and Reaction Optimization Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the Suzuki coupling of this compound.

G start_node Start: Analyze Substrate This compound process_node_1 Select Pd Source & Ligand start_node->process_node_1 Key Challenges: - Steric Hindrance - Pyridine Coordination decision_node decision_node process_node process_node reco_node reco_node problem_node problem_node end_node Successful Coupling reco_node_1 Pd Source: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: SPhos or XPhos process_node_1->reco_node_1 Recommended Starting Point process_node_2 Select Base & Solvent reco_node_1->process_node_2 reco_node_2 Base: K₃PO₄ Solvent: Dioxane or Toluene process_node_2->reco_node_2 Recommended Starting Point process_node_3 Run Initial Reaction (e.g., 80-100 °C, 12-24h) reco_node_2->process_node_3 decision_node_1 High Yield? process_node_3->decision_node_1 decision_node_1->end_node Yes problem_node_1 Low Yield / No Reaction decision_node_1->problem_node_1 No process_node_4 Screen Alternatives: - Ligand: Try NHC-Pd G3/G4 - Base: Screen Cs₂CO₃, K₂CO₃ - Temp: Increase to 110 °C problem_node_1->process_node_4 Troubleshoot process_node_4->process_node_3 Re-run Reaction G problem_node Problem: Low / No Yield cause_node_1 Inert Atmosphere Maintained? problem_node->cause_node_1 Check first cause_node cause_node solution_node solution_node check_node Re-run Experiment solution_node_1 Improve Degassing & Purge Technique cause_node_1->solution_node_1 No cause_node_2 Reagent Quality? cause_node_1->cause_node_2 Yes solution_node_1->check_node Re-attempt solution_node_2 Use Fresh Solvents & High-Purity Reagents cause_node_2->solution_node_2 Uncertain cause_node_3 Catalyst System Issue? cause_node_2->cause_node_3 Confident solution_node_2->check_node solution_node_3 Screen New Ligands: - Try XPhos or NHC - Increase Catalyst Loading cause_node_3->solution_node_3 Likely cause_node_4 Reaction Conditions Issue? cause_node_3->cause_node_4 Unlikely solution_node_3->check_node solution_node_4 Screen New Conditions: - Increase Temperature - Screen Bases (Cs₂CO₃, KF) - Change Solvent cause_node_4->solution_node_4 Possible solution_node_4->check_node

References

Technical Support Center: HPLC and TLC Analysis for Monitoring 2-(2-Bromobenzoyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-(2-Bromobenzoyl)pyridine reactions. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor these reactions.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC and TLC analysis of this compound and its reaction mixtures.

HPLC Troubleshooting

Problem: Peak Tailing for this compound

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for pyridine derivatives is a frequent issue, primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to poor peak shape. Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[1]

    Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can help protonate the silanol groups, minimizing their interaction with your basic analyte.[1] Be cautious of buffer precipitation if using high concentrations of acetonitrile.[1]

    • Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the this compound.[1]

    • Column Choice: Switching to a column with a less acidic stationary phase, such as an end-capped C18 column or a polymer-based column, can significantly reduce peak tailing.

Problem: Poor Resolution Between Reactant and Product

  • Question: I am unable to resolve the peaks for this compound and its product. How can I improve the separation?

  • Answer: Co-elution of compounds with similar polarities is a common challenge. Several strategies can be employed to enhance resolution.

    Solutions:

    • Optimize the Mobile Phase: Systematically vary the ratio of your organic and aqueous mobile phase components. A shallower gradient or an isocratic elution with a lower percentage of the stronger solvent can increase retention times and improve separation.

    • Change the Stationary Phase: If you are using a standard C18 column, consider a different stationary phase chemistry. A phenyl, cyano, or polar-embedded phase can offer alternative separation mechanisms.[1]

    • Adjust the pH: Small adjustments to the mobile phase pH can alter the ionization state of your compounds, potentially leading to differential retention and improved separation.[1]

    • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and resolution, but this requires a UHPLC system capable of handling higher backpressures.[1]

TLC Troubleshooting

Problem: Streaking or Tailing of Spots

  • Question: My spots on the TLC plate are streaking or tailing. What is causing this?

  • Answer: Streaking or tailing on a TLC plate is often observed with basic compounds like this compound due to strong interactions with the acidic silica gel stationary phase.[2] Other potential causes include overloading the sample or the sample being too concentrated.[3][4][5][6]

    Solutions:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a base, such as triethylamine (0.1–2.0%) or a few drops of ammonia in the mobile phase, can neutralize the acidic sites on the silica gel and improve spot shape.[2][5]

    • Dilute Your Sample: If the sample is too concentrated, it can lead to streaking.[3][4][5][6] Dilute the reaction mixture before spotting it on the TLC plate.

    • Check for Compound Instability: In some cases, the compound may be degrading on the acidic silica gel.[7]

Problem: Reactant and Product Have Similar Rf Values

  • Question: The starting material and product spots have very similar Rf values, making it difficult to monitor the reaction progress. What can I do?

  • Answer: When the polarity of the reactant and product are very similar, achieving good separation on TLC can be challenging.[2]

    Solutions:

    • Change the Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.[2][3] Sometimes, a completely different solvent combination is necessary to achieve separation.

    • Use a Co-spot: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help determine if the reaction is complete.[2] If you see a single, round spot, the reaction may not have started. An elongated or "snowman" shaped spot suggests the presence of both the starting material and a new product.[2][7]

    • 2D TLC: Running a two-dimensional TLC can help resolve spots that are close together.[2][7] After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[2][7]

Problem: No Spots are Visible on the TLC Plate

  • Question: I've run my TLC, but I don't see any spots under the UV lamp. What went wrong?

  • Answer: There are several reasons why spots may not be visible on a TLC plate.

    Solutions:

    • Compound is not UV-active: Not all compounds are visible under UV light. Try using an alternative visualization technique, such as staining with iodine or a permanganate dip.[3][4]

    • Sample is too dilute: The concentration of your compound may be too low to be detected.[5][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5][6]

    • Solvent Level in Chamber is too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[3][6]

    • Compound Evaporation: Volatile compounds may evaporate from the plate before visualization.[5]

Frequently Asked Questions (FAQs)

HPLC FAQs
  • Q1: What is a good starting mobile phase for the HPLC analysis of this compound?

    • A1: A common starting point for reversed-phase HPLC of pyridine derivatives is a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid.[8][9] A typical gradient might run from a lower to a higher concentration of acetonitrile.

  • Q2: What type of HPLC column is best suited for analyzing this compound?

    • A2: A C18 reversed-phase column is a good initial choice.[2] However, due to the basic nature of the pyridine moiety, a column with low silanol activity or an end-capped column is recommended to minimize peak tailing.[1][8]

  • Q3: How can I confirm the identity of the peaks in my chromatogram?

    • A3: The most reliable way to identify peaks is to use a mass spectrometer (LC-MS). This will provide molecular weight information for each component. Alternatively, you can inject a pure standard of your starting material and expected product to compare retention times.

TLC FAQs
  • Q1: What is a typical solvent system for TLC analysis of this compound reactions?

    • A1: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The ratio can be adjusted to achieve an optimal Rf value for your compounds (ideally between 0.2 and 0.8).[10] For example, a 7:3 mixture of hexanes:ethyl acetate has been used for similar compounds.[2]

  • Q2: How do I calculate the Rf value?

    • A2: The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. Both distances should be measured from the origin line.

  • Q3: Why is it important to use a pencil to mark the TLC plate?

    • A3: A pencil should be used because the graphite is inert and will not move with the solvent. The ink from a pen contains organic compounds that can chromatograph along with your sample, leading to confusing and inaccurate results.[6]

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis
ParameterRecommended ConditionPurpose
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting compounds from the column.
Gradient 5% B to 95% B over 5 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a narrow-bore column.
Column Temp. 40 °CCan improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume helps to prevent column overload.
Detection UV at 254 nmThis compound and related aromatic compounds absorb UV light.

This table is based on a representative method for a similar compound.[2]

Table 2: TLC Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Streaking/Tailing - Strong interaction with silica- Sample overload- Add triethylamine (0.1-2.0%) to the mobile phase- Dilute the sample
Similar Rf Values - Reactant and product have similar polarities- Change the solvent system- Use a co-spot- Perform 2D TLC
No Visible Spots - Compound not UV-active- Sample too dilute- High solvent level- Use a chemical stain (e.g., iodine)- Concentrate the sample- Ensure solvent is below the origin
Uneven Solvent Front - Plate touching chamber wall- Chamber not saturated- Center the plate in the chamber- Use a filter paper wick

Experimental Protocols

Protocol 1: TLC Monitoring of a this compound Reaction

This protocol describes a general procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine[2]

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[2]

  • Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the SM lane. In the C lane, spot the starting material and then the reaction mixture on top of it. In the R lane, spot the reaction mixture.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere.[2] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[2]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.[2]

Protocol 2: HPLC Analysis of a this compound Reaction Mixture

This protocol provides a general method for the quantitative analysis of a reaction mixture.

Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 2 µL.[2]

  • Detector: UV-Vis at 254 nm.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Processing: Integrate the peaks of interest to determine their area. The percentage conversion of the starting material can be calculated based on the relative peak areas (assuming similar response factors).

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Result peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing resolution Assess Resolution coelution Co-elution? resolution->coelution fronting Peak Fronting? tailing->fronting No solution_tailing1 Lower Mobile Phase pH (e.g., add Formic Acid) tailing->solution_tailing1 Yes fronting->resolution No solution_fronting Reduce Sample Concentration or Injection Volume fronting->solution_fronting Yes solution_res1 Optimize Gradient (shallower slope) coelution->solution_res1 Yes end_good Good Chromatogram coelution->end_good No solution_tailing2 Add Competing Base (e.g., Triethylamine) solution_tailing1->solution_tailing2 solution_tailing3 Switch to End-Capped or Polymer Column solution_tailing2->solution_tailing3 solution_tailing3->end_good solution_fronting->end_good solution_res2 Change Stationary Phase (e.g., Phenyl, Cyano) solution_res1->solution_res2 solution_res3 Adjust Mobile Phase pH solution_res2->solution_res3 solution_res3->end_good

Caption: HPLC troubleshooting decision tree.

TLC_Analysis_Workflow start Start: Monitor Reaction prep_plate 1. Prepare TLC Plate (draw origin, mark lanes) start->prep_plate spot_plate 2. Spot Plate (SM, Co-spot, Reaction) prep_plate->spot_plate dev_chamber 3. Prepare Developing Chamber (add mobile phase, filter paper) spot_plate->dev_chamber run_tlc 4. Develop Plate (run until solvent front is ~1cm from top) dev_chamber->run_tlc visualize 5. Visualize Plate (dry, use UV lamp) run_tlc->visualize interpret 6. Interpret Results visualize->interpret

Caption: Standard workflow for TLC analysis.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 2-(2-Bromobenzoyl)pyridine against related structures, namely 2-Benzoylpyridine and 2-(2-Aminobenzoyl)pyridine. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a predicted spectral assignment based on established NMR prediction algorithms and principles of substituent effects. This is juxtaposed with experimental data for the aforementioned analogous compounds to offer a comprehensive analytical perspective for researchers, scientists, and professionals in drug development.

Introduction to NMR-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, indispensable for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups, making it a powerful tool for identifying specific structural motifs.

This guide focuses on the spectral assignment of this compound, a molecule of interest in synthetic and medicinal chemistry. A comparative approach is employed, leveraging the known spectral data of similar compounds to provide a robust framework for the interpretation and prediction of its NMR spectra.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-Benzoylpyridine and 2-(2-Aminobenzoyl)pyridine. The predictions for the target compound are generated using computational models that account for the electronic and steric influences of the bromine substituent on the benzoyl ring.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the anisotropic effects of the aromatic rings, significantly influences the chemical shifts.

Proton Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for 2-Benzoylpyridine [1]Experimental ¹H Chemical Shift (ppm) for 2-(2-Aminobenzoyl)pyridine
H-3'7.65 - 7.758.03Data not readily available
H-4'7.45 - 7.557.54Data not readily available
H-5'7.35 - 7.457.54Data not readily available
H-6'7.70 - 7.808.03Data not readily available
H-38.00 - 8.108.06Data not readily available
H-47.90 - 8.007.88Data not readily available
H-57.50 - 7.607.54Data not readily available
H-68.70 - 8.808.71Data not readily available

Note: Predictions are based on computational models and may vary from experimental values. The numbering scheme is provided in the structural diagram below.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon is typically observed significantly downfield, while the bromine-substituted carbon shows a characteristic chemical shift.

Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 2-Benzoylpyridine Experimental ¹³C Chemical Shift (ppm) for 2-(2-Aminobenzoyl)pyridine
C=O194 - 196195.1Data not readily available
C-1'138 - 140136.9Data not readily available
C-2'118 - 120130.0Data not readily available
C-3'133 - 135128.7Data not readily available
C-4'131 - 133133.5Data not readily available
C-5'127 - 129128.7Data not readily available
C-6'130 - 132130.0Data not readily available
C-2154 - 156155.3Data not readily available
C-3125 - 127125.4Data not readily available
C-4137 - 139137.1Data not readily available
C-5127 - 129127.2Data not readily available
C-6148 - 150149.0Data not readily available

Note: Predictions are based on computational models and may vary from experimental values. The numbering scheme is provided in the structural diagram below.

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for organic compounds is outlined below. This protocol is applicable to the characterization of this compound and its analogues.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.[2]

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The solution height in the NMR tube should be approximately 4-5 cm.[2]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved signals.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses is common for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

  • Number of Scans: Varies depending on the sample concentration, from 8 scans for concentrated samples to several hundred for dilute samples.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is common for qualitative spectra.

  • Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (from several hundred to thousands) is generally required compared to ¹H NMR.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the coupling patterns (multiplicity) in the ¹H spectrum to deduce proton-proton connectivities.

Visualizations

The following diagrams illustrate the chemical structure of this compound with the atom numbering used for spectral assignment and a generalized workflow for NMR spectral assignment.

2_2_Bromobenzoyl_pyridine_Structure Structure of this compound with Numbering cluster_pyridine cluster_benzoyl N1 N C2 C2 N1->C2 C3 C3 C2->C3 C7 C=O C2->C7 H3 H3 C3->H3 C4 C4 C3->C4 H4 H4 C4->H4 C5 C5 C4->C5 H5 H5 C5->H5 C6 C6 C5->C6 C6->N1 H6 H6 C6->H6 C1_prime C1' C7->C1_prime C2_prime C2' C1_prime->C2_prime Br Br C2_prime->Br C3_prime C3' C2_prime->C3_prime H3_prime H3' C3_prime->H3_prime C4_prime C4' C3_prime->C4_prime H4_prime H4' C4_prime->H4_prime C5_prime C5' C4_prime->C5_prime H5_prime H5' C5_prime->H5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis & Assignment dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer, Lock, and Shim transfer->spectrometer acquire_1h Acquire 1D ¹H Spectrum spectrometer->acquire_1h acquire_13c Acquire 1D ¹³C Spectrum spectrometer->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) spectrometer->acquire_2d ft_phase Fourier Transform and Phasing acquire_1h->ft_phase acquire_13c->ft_phase acquire_2d->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate Integrate ¹H Signals calibrate->integrate analyze_13c Analyze ¹³C: Chemical Shifts calibrate->analyze_13c correlate_2d Correlate using 2D NMR calibrate->correlate_2d analyze_1h Analyze ¹H: Chemical Shift, Multiplicity, Integration integrate->analyze_1h assign Final Structure Assignment analyze_1h->assign analyze_13c->assign correlate_2d->assign

Caption: General workflow for NMR spectral acquisition, processing, and structural assignment.

References

Mass Spectrometry Fragmentation of 2-(2-Bromobenzoyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Bromobenzoyl)pyridine. Through a comparison with the known fragmentation of analogous compounds, this document offers a framework for the identification and characterization of this and related molecules in complex analytical settings. Detailed experimental protocols, comparative data, and visualized fragmentation pathways are presented to support analytical method development and structural elucidation.

Comparison of Mass Spectrometry Fragmentation Patterns

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl bridge, the bromine substituent, and the two aromatic rings. The isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature, resulting in characteristic M and M+2 isotope peaks for all bromine-containing fragments.

The fragmentation of this compound is compared with its non-brominated analogue, 2-Benzoylpyridine, and its structural isomer, 4-Benzoylpyridine, to highlight the influence of the bromine atom and the position of the nitrogen in the pyridine ring on the fragmentation pathways.

m/z Predicted/Observed Fragment Proposed Structure This compound (Predicted) 2-Benzoylpyridine (Alternative) 4-Benzoylpyridine (Alternative)
261/263[M]+•Molecular Ion
183[M]+•Molecular Ion
182[M - Br]+[C12H8NO]+
154[M - Br - CO]+[C11H8N]+
155/157[BrC6H4CO]+2-Bromobenzoyl cation
105[C6H5CO]+Benzoyl cation
78[C5H4N]+•Pyridine radical cation
77[C6H5]+Phenyl cation
51[C4H3]+

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to proceed through several key steps, initiated by the ionization of the molecule. The primary fragmentation events involve the cleavage of the bonds adjacent to the carbonyl group and the loss of the bromine atom.

G M This compound [M]+• m/z 261/263 F1 [M - Br]+ m/z 182 M->F1 - •Br F2 [BrC6H4CO]+ m/z 183/185 M->F2 α-cleavage F3 [C5H4NCO]+ m/z 106 M->F3 α-cleavage F4 [M - Br - CO]+ m/z 154 F1->F4 - CO F5 [BrC6H4]+ m/z 155/157 F2->F5 - CO F6 [C5H4N]+ m/z 78 F3->F6 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

A standard method for analyzing this compound and its analogues is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.

  • Compare the experimental spectrum with library spectra or predicted fragmentation patterns for structural confirmation.

Analytical Workflow

The general workflow for the GC-MS analysis of these compounds is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract analyze Analyze Fragmentation extract->analyze compare Compare with References analyze->compare Structural Elucidation Structural Elucidation compare->Structural Elucidation

Caption: A typical workflow for the GC-MS analysis of volatile compounds.

A Comparative Guide to the FT-IR Analysis of Functional Groups in 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(2-Bromobenzoyl)pyridine with an alternative compound, 2-Benzoylpyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of similar chemical structures. This document outlines the key functional groups, their characteristic vibrational frequencies, and the experimental protocols for their identification.

Introduction to FT-IR Spectroscopy in Functional Group Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes.[3] This absorption pattern creates a unique spectral fingerprint, allowing for the qualitative identification of functional groups such as carbonyls, hydroxyls, amines, and aromatic rings.[2]

Comparative FT-IR Data

The table below summarizes the expected characteristic FT-IR absorption peaks for this compound and compares them with the experimental data for 2-Benzoylpyridine. The presence of the bromine atom in this compound is expected to slightly influence the electronic environment and, consequently, the vibrational frequencies of nearby functional groups compared to the unsubstituted 2-Benzoylpyridine.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Expected Peak in this compound (cm⁻¹)Observed Peak in 2-Benzoylpyridine (cm⁻¹)[4]
Aromatic C-HC-H stretch3100 - 3000~3060Not specified
CarbonylC=O stretch1700 - 1660~1670Not specified
Aromatic C=CC=C stretch1600 - 1450~1590, 1450Not specified
Pyridine RingC-N stretch1335 - 1250~1300Not specified
Carbon-BromineC-Br stretch690 - 515~650Not applicable

*Note: The expected peaks for this compound are estimations based on typical ranges for the respective functional groups. The carbonyl (C=O) stretch in aromatic ketones typically appears in the 1690-1666 cm⁻¹ region.[5] The C-H stretching of aromatic compounds is observed between 3100-3000 cm⁻¹.[6]

Experimental Protocol: FT-IR Analysis

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the KBr pellet method.

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
  • Transfer the finely ground powder into a pellet-forming die.
  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2. Background Spectrum Acquisition:

  • Place an empty sample holder in the FT-IR spectrometer.
  • Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.

3. Sample Spectrum Acquisition:

  • Mount the KBr pellet containing the sample in the sample holder of the spectrometer.
  • Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.[7]
  • The instrument software will automatically subtract the background spectrum.

4. Data Analysis:

  • Identify the characteristic absorption peaks in the resulting spectrum.
  • Correlate the observed peak frequencies (in cm⁻¹) to specific functional groups using standard correlation tables.[8][9][10]

Alternative Analytical Techniques

While FT-IR is excellent for identifying functional groups, other spectroscopic methods can provide complementary structural information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to elucidate the complete molecular structure.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural motifs.

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for the FT-IR analysis of a chemical compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Obtain Sample (e.g., this compound) Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process Identify Identify Characteristic Peaks Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Report Final Report Correlate->Report

References

A Comparative Analysis of the Reactivity of 2-(2-Bromobenzoyl)pyridine and 2-Benzoylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the relative reactivity of 2-(2-Bromobenzoyl)pyridine and 2-benzoylpyridine, offering insights into their chemical behavior based on electronic effects and supported by analogous experimental data. This document aims to assist researchers in selecting the appropriate building block for their synthetic strategies.

Theoretical Reactivity Analysis: The Electronic Influence of the Bromine Substituent

The primary differentiator in the reactivity of these two compounds is the presence of the bromine atom at the ortho position of the benzoyl ring in this compound. The bromine atom exerts two main electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the bromine and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.[1] This is quantitatively supported by Hammett constants, which are a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.[2]

The Hammett constant for a bromine substituent in the ortho position is positive, indicating an electron-withdrawing nature. For instance, the σo for bromine in phenols is approximately 0.70.[3] The positive Hammett constants for bromine at the meta (σm = 0.39) and para (σp = 0.23) positions further confirm its electron-withdrawing properties.[4]

This net electron withdrawal by the bromine atom in this compound has a profound impact on the electrophilicity of the carbonyl carbon. By pulling electron density away from the benzoyl ring, the bromine substituent makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the unsubstituted 2-benzoylpyridine.

Comparative Reactivity Data

Due to the absence of direct kinetic data for the two subject compounds, the following table provides a qualitative comparison of their expected reactivity based on the electronic effects discussed above.

Reaction TypeThis compound2-BenzoylpyridineRationale
Nucleophilic Addition to the Carbonyl Group More ReactiveLess ReactiveThe electron-withdrawing bromine atom increases the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles.
Electrophilic Aromatic Substitution on the Benzoyl Ring Less ReactiveMore ReactiveThe electron-withdrawing bromine deactivates the benzoyl ring towards attack by electrophiles.
Nucleophilic Aromatic Substitution on the Pyridine Ring Similar ReactivitySimilar ReactivityThe bromine on the benzoyl ring has a minimal electronic effect on the distant pyridine ring.

Experimental Protocols

The following are representative experimental protocols for reactions involving benzophenone derivatives, which can be adapted for this compound and 2-benzoylpyridine.

Experimental Protocol 1: Nucleophilic Addition - Grignard Reaction

This protocol describes a general procedure for the reaction of a benzophenone derivative with a Grignard reagent to form a tertiary alcohol.

Materials:

  • Substituted Benzophenone (e.g., 2-Bromobenzoylpyridine or 2-Benzoylpyridine) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

  • Saturated aqueous Ammonium Chloride solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of the substituted benzophenone in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • The Grignard reagent is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Protocol 2: Reduction of the Carbonyl Group

This protocol outlines a general method for the reduction of a benzophenone derivative to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • Substituted Benzophenone (e.g., 2-Bromobenzoylpyridine or 2-Benzoylpyridine) (1.0 eq)

  • Methanol

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • The substituted benzophenone is dissolved in methanol in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise to the solution with stirring.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure.

  • Deionized water is added to the residue, and the product is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude alcohol can be purified by recrystallization or column chromatography.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 2-Benzoylpyridine cluster_1 This compound Benzoyl_Ring Benzoyl Ring Carbonyl C=O Benzoyl_Ring->Carbonyl Pyridine_Ring Pyridine Ring Carbonyl->Pyridine_Ring Bromine Br Bromobenzoyl_Ring Benzoyl Ring Bromine->Bromobenzoyl_Ring Carbonyl_Br C=O Bromobenzoyl_Ring->Carbonyl_Br Pyridine_Ring_Br Pyridine Ring Carbonyl_Br->Pyridine_Ring_Br Nucleophile Nucleophile Nucleophile->Carbonyl Slower Attack Nucleophile->Carbonyl_Br Faster Attack (Increased Electrophilicity) Electrophile Electrophile Electrophile->Benzoyl_Ring Faster Attack Electrophile->Bromobenzoyl_Ring Slower Attack (Deactivation)

Caption: Comparative reactivity of the carbonyl group and benzoyl ring.

G cluster_workflow General Workflow for Reactivity Comparison start Select Substituted Benzophenone reaction_setup Set up Reaction (e.g., Nucleophilic Addition) start->reaction_setup reagent_addition Add Reagent (e.g., Grignard) reaction_setup->reagent_addition monitoring Monitor Reaction Progress (TLC, LC-MS) reagent_addition->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Chromatography) workup->purification analysis Analyze Product and Determine Yield/Rate purification->analysis comparison Compare Reactivity Profile analysis->comparison

Caption: Experimental workflow for comparing reactivity.

References

A Comparative Analysis of 2-(2-Bromobenzoyl)pyridine and 2-(2-Chlorobenzoyl)pyridine for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a project. This guide provides a detailed comparative study of 2-(2-Bromobenzoyl)pyridine and 2-(2-Chlorobenzoyl)pyridine, two key heterocyclic ketones that serve as versatile building blocks in organic synthesis. This document outlines their physicochemical properties, spectral characteristics, and reactivity, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 2-(2-Chlorobenzoyl)pyridine is presented in Table 1. While experimental data for the bromo-analog is limited in publicly accessible literature, the chloro-analog is better characterized.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(2-Chlorobenzoyl)pyridine
CAS Number 76160-34-4[1]1694-57-1[2]
Molecular Formula C₁₂H₈BrNO[3]C₁₂H₈ClNO[2]
Molecular Weight 262.10 g/mol [3]217.65 g/mol [2]
Melting Point Data not available52-54 °C[2]
Boiling Point Data not available353.4±17.0 °C (Predicted)[2]
Density Data not available1.260±0.06 g/cm³ (Predicted)[2]
Appearance Data not availableSolid

Spectroscopic Data Analysis

The structural elucidation of organic compounds relies heavily on spectroscopic techniques. Below is a comparative overview of the expected and reported spectral data for the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-(2-Chlorobenzoyl)pyridine , spectral data is available in databases such as PubChem[4]. The ¹H and ¹³C NMR spectra would be expected to be similar to its bromo counterpart, with slight shifts due to the different electronic effects of chlorine versus bromine.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Additional bands will be present for C=C and C=N stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectra of these compounds will show a prominent molecular ion peak. For This compound , the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 2-(2-Chlorobenzoyl)pyridine , the molecular ion will also show an isotopic pattern ([M]⁺ and [M+2]⁺), but with an approximate intensity ratio of 3:1, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl)[4].

Reactivity and Synthetic Applications

Both this compound and 2-(2-Chlorobenzoyl)pyridine are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. Their reactivity is primarily centered around the electrophilic nature of the carbonyl carbon and the potential for substitution on the halogenated phenyl ring.

The choice between the bromo and chloro derivative often depends on the desired subsequent reaction. Aryl bromides are generally more reactive than aryl chlorides in many cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates oxidative addition to the metal catalyst. However, advancements in catalyst design have made the use of more economical aryl chlorides increasingly feasible.

Experimental Protocols

Detailed experimental protocols for the synthesis of these specific compounds are not extensively documented in readily available literature. However, general synthetic routes can be proposed based on established organic chemistry principles.

General Synthesis of 2-(Halobenzoyl)pyridines

A common method for the synthesis of such ketones is the Friedel-Crafts acylation or related coupling reactions.

dot

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products R1 2-Halobenzoyl chloride (X = Br or Cl) Reaction Coupling Reaction (e.g., Grignard, Negishi) R1->Reaction R2 Pyridine derivative (e.g., 2-lithiopyridine or 2-pyridyl Grignard reagent) R2->Reaction P1 2-(2-Halobenzoyl)pyridine Reaction->P1 P2 Byproducts (e.g., MgCl₂, LiCl) Reaction->P2

Caption: Generalized synthetic pathway for 2-(halobenzoyl)pyridines.

Experimental Workflow for Synthesis via Grignard Reaction:

dot

start Start prep_grignard Prepare Grignard Reagent (from 2-bromopyridine and Mg) start->prep_grignard add_acyl_chloride Add 2-Halobenzoyl Chloride (at low temperature) prep_grignard->add_acyl_chloride quench Quench Reaction (e.g., with aq. NH₄Cl) add_acyl_chloride->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for the synthesis of 2-(halobenzoyl)pyridines.

Protocol:

  • Preparation of the Pyridyl Grignard Reagent: To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere, add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Acylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C), and a solution of the respective 2-halobenzoyl chloride (bromo or chloro) in anhydrous THF is added dropwise.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationship for Compound Selection

The decision to use either this compound or 2-(2-chlorobenzoyl)pyridine will depend on a balance of reactivity, cost, and availability.

dot

start Project Goal: Synthesize Derivative decision Key Transformation? start->decision cross_coupling Cross-Coupling Reaction (e.g., Suzuki, Heck) decision->cross_coupling Yes other_reaction Other Reactions decision->other_reaction No bromo_choice Choose this compound (Higher Reactivity) cross_coupling->bromo_choice consider_cost Consider Cost and Availability other_reaction->consider_cost chloro_choice Choose 2-(2-Chlorobenzoyl)pyridine (Lower Cost, if reactive enough) consider_cost->chloro_choice

Caption: Decision-making flowchart for selecting the appropriate starting material.

References

A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography and Chiroptical Methods for 2-(2-Bromobenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a chiral molecule's absolute configuration is a critical step in pharmaceutical development, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. For derivatives of 2-(2-Bromobenzoyl)pyridine, a scaffold of interest in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison between the gold-standard method, single-crystal X-ray crystallography, and powerful solution-state alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Primary Method: Single-Crystal X-ray Crystallography

X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a high-quality single crystal can be obtained.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice.

For chiral molecules, the determination of absolute structure is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[2] This occurs when the X-ray radiation has sufficient energy to be absorbed and re-emitted by an atom, causing a phase shift in the scattered X-rays.[3][4] This effect breaks the inherent inversion symmetry of diffraction patterns (Friedel's Law), leading to measurable differences in the intensities of specific reflection pairs known as Bijvoet pairs.[5]

The presence of the bromine atom in this compound derivatives is particularly advantageous for this method. Heavier atoms like bromine produce a stronger anomalous scattering effect, making the differences in Bijvoet pairs more pronounced and the assignment of the absolute configuration more reliable.[1][2]

Key Validation Parameters

The correctness of the determined absolute structure is typically validated using statistical parameters derived from the diffraction data:

  • Flack Parameter (x): This parameter is refined against the diffraction data to determine the relative populations of the two possible enantiomers in the crystal. A value close to 0 with a small standard uncertainty indicates the correct absolute structure has been assigned.[6][7] A value near 1 suggests the inverted structure is correct, while a value near 0.5 may indicate a racemic twin.[6][8]

  • Hooft Parameter (y): An alternative parameter based on the analysis of Bijvoet pairs and Bayesian statistics.[8][9] It often provides a more precise estimation, especially in cases where the anomalous scattering signal is weak.[9]

Alternative Methods: Chiroptical Spectroscopy

When suitable single crystals cannot be grown, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) serve as powerful alternatives for absolute configuration determination in the solution phase.[10][11]

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.[12][13] It is particularly effective for molecules containing chromophores. The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations (typically Time-Dependent Density Functional Theory, or TDDFT) for a chosen enantiomer to make the assignment.[12][14]

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions.[15][16][17] A key advantage of VCD is that all molecules with chiral centers have a VCD spectrum, eliminating the need for a specific UV-Vis chromophore.[10] Similar to ECD, the assignment is achieved by comparing the experimental VCD spectrum with that calculated via DFT for a known enantiomer.[11]

Quantitative Comparison of Methods

The following table summarizes key quantitative and qualitative parameters for each method, highlighting their respective strengths and requirements.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample State High-quality single crystalSolution (e.g., in CDCl₃)Solution (e.g., in Methanol)
Principle Anomalous dispersion of X-rays[18]Differential absorption of polarized IR light[16][17]Differential absorption of polarized UV-Vis light[12][13]
Key Requirement Single crystal (typically >10 µm)[19]Chiral moleculeChiral molecule with a chromophore[12]
Reliance on Computation Low (for structure solution)High (for spectral prediction)[11][15]High (for spectral prediction)[12][14]
Typical Sample Amount < 1 mg1-10 mg0.1-1 mg
Confidence Metric Flack (x) / Hooft (y) parameter[6][9]Goodness-of-fit with calculated spectrumGoodness-of-fit with calculated spectrum
Typical Flack Value x ≈ 0.01 (0.08)N/AN/A
Resolution Atomic (< 1 Å)N/AN/A

Experimental Protocols

Protocol 1: X-ray Crystallography for Absolute Configuration
  • Crystal Selection and Mounting: A suitable single crystal of the this compound derivative is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected using a radiation source that maximizes the anomalous signal from the bromine atom (e.g., Cu Kα radiation). A full sphere of diffraction data is collected, ensuring that Bijvoet pairs are measured accurately.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the connectivity and relative stereochemistry.

  • Absolute Structure Determination: In the final stages of refinement, the model is refined against the data as a two-component twin, where the second component is the inverted structure. This refinement yields the Flack parameter.

  • Validation: The absolute structure assignment is considered confident if the Flack parameter is close to 0 with a standard uncertainty of less than 0.08 for an enantiopure compound.[7] Further validation can be performed using the Hooft parameter.[9]

Protocol 2: VCD/ECD for Absolute Configuration
  • Computational Modeling: An initial 3D structure of one enantiomer (e.g., the R-enantiomer) of the this compound derivative is generated. A conformational search is performed using molecular mechanics or DFT to identify all low-energy conformers.

  • Spectrum Calculation: For each stable conformer, the VCD or ECD spectrum is calculated using DFT (for VCD) or TDDFT (for ECD). The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.

  • Sample Preparation: A solution of the purified chiral sample is prepared in a suitable achiral solvent (e.g., CDCl₃ for VCD, MeOH for ECD) at a concentration of approximately 0.1 M.[10]

  • Spectra Acquisition: The experimental VCD or ECD spectrum is recorded on a suitable spectrometer.

  • Comparison and Assignment: The experimental spectrum is visually and statistically compared to the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A confident match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration of the sample.[11]

Visualizing the Workflows and Principles

The following diagrams illustrate the logical flow of each methodology and the underlying principle of absolute structure determination.

G cluster_0 start Chiral this compound Derivative xray_start Attempt Crystallization start->xray_start chiro_start Dissolve in Solvent start->chiro_start crystal Obtain Single Crystal xray_start->crystal xray_data X-ray Data Collection (Anomalous Dispersion) crystal->xray_data Success crystal->chiro_start Failure xray_solve Solve & Refine Structure xray_data->xray_solve xray_abs Determine Absolute Structure (Flack/Hooft Parameter) xray_solve->xray_abs chiro_measure Measure VCD/ECD Spectrum chiro_start->chiro_measure chiro_compare Compare Experimental & Calculated Spectra chiro_measure->chiro_compare chiro_calc Quantum Chemical Calculation (DFT/TDDFT) chiro_calc->chiro_compare chiro_abs Assign Absolute Configuration chiro_compare->chiro_abs

Caption: Comparative workflow for absolute configuration determination.

G cluster_1 Principle of Anomalous Dispersion incident_xray Incident X-ray (Energy E) heavy_atom Heavy Atom (e.g., Bromine) in Chiral Environment incident_xray->heavy_atom law_broken Friedel's Law Broken I(hkl) ≠ I(-h-k-l) heavy_atom->law_broken Resonant Scattering (Phase Shift) friedel_law Friedel's Law I(hkl) = I(-h-k-l) friedel_law->law_broken Exception caused by abs_config Absolute Configuration Can Be Determined law_broken->abs_config

Caption: Logical flow of anomalous dispersion for structure determination.

Conclusion

For this compound derivatives, single-crystal X-ray crystallography remains the definitive "gold standard" for absolute structure confirmation. The presence of the bromine atom provides a strong anomalous scattering signal, leading to high confidence in the assignment via the Flack or Hooft parameter. However, the major bottleneck is the requirement for high-quality single crystals.

In cases where crystallization is challenging or unsuccessful, VCD and ECD spectroscopy offer highly reliable, solution-phase alternatives. These chiroptical methods, which pair experimental measurement with quantum chemical calculation, are increasingly becoming cornerstone techniques in modern stereochemical analysis. The choice of method ultimately depends on the physical properties of the compound and the resources available, with each approach providing a robust pathway to unambiguous structural assignment.

References

A Comparative Analysis of HPLC and GC for the Purity Assessment of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent evaluation of purity for pharmaceutical intermediates like 2-(2-Bromobenzoyl)pyridine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity determination. This guide provides an objective comparison of these methods for the analysis of this compound, supplemented with representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for a wide range of pharmaceutical analyses. Reversed-phase HPLC is the most common mode used for the purity assessment of polar and non-polar compounds like pyridine derivatives.[1]

Gas Chromatography (GC): The Standard for Volatile Compounds

GC is a premier technique for the analysis of volatile and semi-volatile substances.[2] For compounds that are thermally stable and can be readily vaporized, GC often provides high resolution and sensitivity.[3]

Comparative Performance Data

The selection of an analytical method is contingent on performance characteristics such as sensitivity, precision, and accuracy. The following table summarizes representative data for the purity analysis of this compound by HPLC and GC.

ParameterHPLCGC
Retention Time (min) 8.512.2
Peak Area (%) 99.899.7
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Relative Standard Deviation (RSD) ≤ 1.0%≤ 1.5%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are adaptable experimental protocols for the analysis of this compound by HPLC and GC, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is generally suitable for the analysis of this compound.[4]

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 254 nm for pyridine derivatives).[1]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and then filtered before injection.[4]

Gas Chromatography (GC) Protocol

For GC analysis, the thermal stability of this compound allows for direct injection without derivatization.

  • Instrumentation: GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 300 °C (FID).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Methodology and Comparison Workflow

The following diagrams illustrate the general workflow for purity assessment and a logical comparison of the two techniques.

Purity Assessment Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Acquisition and Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Injection GC Injection Filtration->GC_Injection Chromatogram_HPLC HPLC Chromatogram HPLC_Injection->Chromatogram_HPLC Chromatogram_GC GC Chromatogram GC_Injection->Chromatogram_GC Integration_HPLC Peak Integration Chromatogram_HPLC->Integration_HPLC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Purity_Calc_HPLC Purity Calculation Integration_HPLC->Purity_Calc_HPLC Purity_Calc_GC Purity Calculation Integration_GC->Purity_Calc_GC

Purity Assessment Workflow Diagram
dot digraph "HPLC vs GC Comparison" { graph [fontname="Arial", rankdir=LR]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_HPLC" { label="HPLC"; style="filled"; color="#FFFFFF"; node [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Advantages [label="Advantages:\n- Suitable for non-volatile and thermally labile compounds\n- Wide applicability\n- Robust and reproducible"]; HPLC_Disadvantages [label="Disadvantages:\n- Higher solvent consumption\n- Potentially longer run times"]; }

subgraph "cluster_GC" { label="GC"; style="filled"; color="#FFFFFF"; node [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_Advantages [label="Advantages:\n- High resolution and efficiency\n- Fast analysis for volatile compounds\n- Sensitive detectors (FID, MS)"]; GC_Disadvantages [label="Disadvantages:\n- Requires volatile and thermally stable analytes\n- Potential for sample degradation at high temperatures"]; }

Analyte [label="this compound\n(Thermally Stable, Moderately Volatile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Analyte -> HPLC_Advantages; Analyte -> GC_Advantages; HPLC_Advantages -> HPLC_Disadvantages [style=invis]; GC_Advantages -> GC_Disadvantages [style=invis]; }

References

Comparative Guide to Validated Analytical Methods for 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-Bromobenzoyl)pyridine, a key chemical intermediate, is critical for ensuring the quality and consistency of downstream products. While specific validated analytical methods for this compound are not extensively published, this guide provides a comprehensive comparison of the two most relevant analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—based on established methods for analogous compounds such as brominated pyridines and benzophenones.

This document outlines the typical performance characteristics of these methods, offers detailed experimental protocols, and presents a logical workflow for analytical method validation, providing a strong foundation for developing a robust, validated assay for this compound.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique hinges on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the typical performance of HPLC-UV and GC-MS methods based on data from structurally similar compounds, offering a side-by-side comparison to guide your choice of methodology.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) >0.999>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL
Accuracy (Recovery) 98 - 102%95 - 105%
Precision (RSD) < 2%< 5%

Methodologies and Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC and GC analysis, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary choice for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase for the analysis of 2-Bromopyridine often contains acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used as an alternative to phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of this compound (typically in the range of 254 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (e.g., acetonitrile:water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations spanning the expected sample concentration range.

  • Sample Solution: Prepare the sample by dissolving a known quantity in the diluent to achieve a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level quantification.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetone or ethyl acetate).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent.

  • Sample Solution: Prepare the sample by dissolving a known quantity in the solvent to achieve a final concentration within the calibration range.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate a typical analytical method validation workflow and the logical relationship between the compared analytical techniques.

Validation_Workflow cluster_validation_params A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report K Method Implementation J->K

Caption: A typical workflow for analytical method validation.

Comparing catalytic efficiency in cross-coupling reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Efficiency in Cross-Coupling Reactions of Bromopyridines

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridines is a critical task. Bromopyridines are versatile precursors in this endeavor, and their reactivity in various cross-coupling reactions is of paramount importance. This guide provides an objective comparison of the catalytic efficiency of several common cross-coupling reactions involving bromopyridines, supported by experimental data. The focus is on palladium-catalyzed reactions, which are central to modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly influences the yield and selectivity of cross-coupling reactions with bromopyridines. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between bromopyridines and boronic acids. The choice of catalyst and ligand is crucial for achieving high yields and controlling selectivity, especially in cases like the functionalization of 2,6-dibromopyridine where mono- or di-arylation can occur.[1]

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2,6-Dibromopyridine.[1]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne. The data below, from a study on 2-amino-3-bromopyridines, offers valuable insights into effective catalyst systems that can be applied to other bromopyridine substrates.[2][3]

Table 2: Catalytic Performance in the Sonogashira Coupling of 2-amino-3-bromopyridines.[2]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the synthesis of aminopyridines, forming a C-N bond. The choice of an appropriate palladium catalyst and ligand system is critical for the successful amination of the electron-deficient bromopyridine ring.[4] A practical method has been developed for the amination of 2-bromopyridines with volatile amines in sealed tubes.[5]

Table 3: Representative Catalytic System for Buchwald-Hartwig Amination of 2-Bromopyridines.

Catalyst / PrecursorLigandBaseSolventReaction ConditionProduct
Pd(OAc)₂dpppNaOtBuTolueneSealed TubeSecondary and Tertiary Aminopyridines

Note: Specific yield and reaction time data can vary significantly depending on the specific amine and bromopyridine substrates used.

Mizoroki-Heck Coupling

The Mizoroki-Heck reaction couples bromopyridines with alkenes. Recent research has demonstrated the effectiveness of a supramolecular palladium catalyst in enhancing the reactivity for the coupling of 3-bromopyridine.[6]

Table 4: Supramolecular Catalyst Performance in the Mizoroki-Heck Coupling of 3-Bromopyridine with Butyl Acrylate.[6]

Catalyst / PrecursorLigandBaseCoupling PartnerTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (10 mol%)Supramolecular Ligand L (20 mol%)K₂CO₃Butyl Acrylate130178

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the cross-coupling reactions discussed.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

G Generalized Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromopyridine, Coupling Partner, and Base in a Schlenk Flask inert Establish Inert Atmosphere (e.g., Argon/Nitrogen) reagents->inert catalyst Add Palladium Precursor and Ligand inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat Reaction Mixture to Desired Temperature solvent->heating monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol for Suzuki-Miyaura Mono-Arylation of 2,6-Dibromopyridine[1]
  • Materials : 2,6-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (4.5 mol%), KF (3.0 equiv), and anhydrous, degassed 1,4-dioxane.

  • Procedure :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and the base.

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture at the specified temperature (80-100 °C) for the designated time (12-24 hours), or until completion as monitored by TLC or GC-MS.

    • After cooling to room temperature, the reaction is quenched, and the product is extracted and purified.

Protocol for Sonogashira Coupling of 2-Amino-3-Bromopyridine[3]
  • Materials : 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), CuI (4.8 mg, 5.0 mol%), Et₃N (1 mL), and DMF (2.0 mL).

  • Procedure :

    • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.

    • Add DMF and stir for 30 minutes.

    • Add 2-amino-3-bromopyridine and the terminal alkyne.

    • Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

    • Upon completion, the reaction mixture is worked up to isolate the product.

Other Important Cross-Coupling Reactions

While extensive comparative data for the following reactions with bromopyridines was not as readily available in the initial search, they represent crucial synthetic strategies.

  • Negishi Coupling : This reaction couples organozinc compounds with organic halides.[7] It is known for its high functional group tolerance and has been applied to the coupling of 2-pyridylzinc bromide with aryl halides.[8] Palladium catalysts like Pd(PPh₃)₄ are often employed.[8]

  • Kumada Coupling : The Kumada coupling utilizes a Grignard reagent and an organic halide.[9] It is one of the earliest developed cross-coupling reactions and can be catalyzed by both nickel and palladium complexes.[9][10]

Conclusion

The catalytic efficiency in cross-coupling reactions of bromopyridines is highly dependent on the specific reaction type and the chosen catalytic system. For Suzuki-Miyaura reactions, catalyst and ligand choice can effectively control selectivity for mono- or di-arylation. In Sonogashira couplings, palladium catalysts like Pd(CF₃COO)₂ with a phosphine ligand have demonstrated high efficacy. The Buchwald-Hartwig amination and Mizoroki-Heck reactions also have well-established and developing catalytic systems for the functionalization of bromopyridines. Researchers should carefully consider the desired product and the available starting materials when selecting a cross-coupling strategy and optimize the reaction conditions accordingly.

References

A Comparative Benchmarking Study on the Synthesis of 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 2-(2-Bromobenzoyl)pyridine, a key intermediate in pharmaceutical development. The performance of a novel, high-yield spontaneous acylation method is benchmarked against traditional organometallic and electrophilic substitution approaches, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through several distinct chemical strategies. This guide focuses on three primary methods: a spontaneous acylation of a silylated pyridine, a classic Grignard reaction, and a Friedel-Crafts acylation. A summary of the key performance indicators for each method is presented in Table 1.

Table 1: Comparison of Synthetic Methods for this compound

ParameterSpontaneous Acylation of 2-(Trimethylsilyl)pyridineGrignard ReactionFriedel-Crafts Acylation
Starting Materials 2-(Trimethylsilyl)pyridine, 2-Bromobenzoyl chloride2-Bromopyridine, Magnesium, 2-Bromobenzoyl chloridePyridine, 2-Bromobenzoyl chloride, Lewis Acid
Reported Yield 96%[1]Moderate to Good (Estimated)Low to Moderate (Estimated)
Reaction Temperature 60 °C[1]0 °C to Room TemperatureElevated Temperatures
Reaction Time 24 hours[1]2-4 hoursSeveral hours
Key Advantages High yield, mild conditions, no catalyst required.Readily available starting materials.Potentially straightforward, one-pot reaction.
Key Disadvantages Requires preparation of silylated pyridine.Formation of tertiary alcohol byproduct.Low reactivity of pyridine, N-acylation.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the three benchmarked methods are provided below.

Method 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine

This method demonstrates a highly efficient synthesis through the reaction of 2-(trimethylsilyl)pyridine with 2-bromobenzoyl chloride. The reaction proceeds spontaneously without the need for a catalyst.

Experimental Protocol:

An equimolar mixture of 2-(trimethylsilyl)pyridine and 2-bromobenzoyl chloride is gently heated at 60 °C for 24 hours.[1] The reaction can be performed neat or in a solvent such as acetonitrile.[1] Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to yield this compound.[1]

Method 2: Grignard Reaction (Generalized Protocol)

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent. It is important to note that the ketone product can further react with the Grignard reagent to form a tertiary alcohol byproduct. Careful control of reaction conditions is crucial to maximize the yield of the desired ketone.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromopyridine in the same anhydrous solvent is added dropwise to initiate the formation of the 2-pyridylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 2-bromobenzoyl chloride in anhydrous THF is added dropwise with vigorous stirring. The reaction temperature should be carefully maintained to minimize the formation of the tertiary alcohol byproduct.

  • Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Method 3: Friedel-Crafts Acylation (Challenging Approach)

The direct Friedel-Crafts acylation of pyridine is generally inefficient due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2] Furthermore, the nitrogen atom of pyridine can be acylated, forming a pyridinium salt that is even more deactivated.[2] While alternative methods involving pre-metalation of the pyridine ring or the use of specific catalytic systems exist, a straightforward, high-yield Friedel-Crafts acylation is not readily achievable. This method is presented for comparative purposes to highlight the challenges involved.

Generalized Protocol (with expected difficulties):

A mixture of pyridine and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene or carbon disulfide) would be treated with 2-bromobenzoyl chloride at elevated temperatures. The expected yield of this compound would be low due to the aforementioned deactivation and side reactions. Purification would involve a challenging separation of the desired product from unreacted starting materials and various byproducts.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic methods and the general reaction pathways.

Synthesis_Workflow cluster_silyl Method 1: Spontaneous Acylation cluster_grignard Method 2: Grignard Reaction cluster_friedel Method 3: Friedel-Crafts Acylation (Challenging) S1 2-(Trimethylsilyl)pyridine S_React Heating at 60°C S1->S_React S2 2-Bromobenzoyl chloride S2->S_React S_Prod This compound S_React->S_Prod G1 2-Bromopyridine + Mg G_Grignard 2-Pyridylmagnesium bromide G1->G_Grignard G_React Acylation at 0°C G_Grignard->G_React G2 2-Bromobenzoyl chloride G2->G_React G_Prod This compound G_React->G_Prod FC1 Pyridine FC_React Lewis Acid, Heat FC1->FC_React FC2 2-Bromobenzoyl chloride FC2->FC_React FC_Prod Low Yield of Product FC_React->FC_Prod

Caption: Comparative workflow of the three synthetic methods.

Reaction_Pathways cluster_silyl_path Spontaneous Acylation Pathway cluster_grignard_path Grignard Reaction Pathway 2-(TMS)Py 2-(Trimethylsilyl)pyridine Intermediate N-Acylpyridinium Ylide (Proposed) 2-(TMS)Py->Intermediate N-Acylation AcylCl 2-Bromobenzoyl chloride AcylCl->Intermediate Product_S This compound Intermediate->Product_S Desilylation & C-Acylation 2-BrPy 2-Bromopyridine Grignard 2-Pyridyl-MgBr 2-BrPy->Grignard Mg Mg Mg->Grignard Ketone This compound Grignard->Ketone Nucleophilic Acyl Substitution AcylCl_G 2-Bromobenzoyl chloride AcylCl_G->Ketone Alcohol Tertiary Alcohol Byproduct Ketone->Alcohol Further reaction with Grignard

Caption: Reaction pathways for the Spontaneous Acylation and Grignard methods.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromobenzoyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(2-Bromobenzoyl)pyridine (CAS No. 76160-34-4). The following procedures are intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of analogous brominated and halogenated organic compounds, particularly 2-(2-Amino-5-bromobenzoyl)pyridine. It is imperative to handle this compound as a hazardous substance.

Immediate Safety and Hazard Summary

While specific quantitative data for this compound is not available, the hazard profile of the closely related compound, 2-(2-Amino-5-bromobenzoyl)pyridine, is summarized below. It is prudent to assume that this compound exhibits similar or more severe hazards.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1][3]
Skin Irritation (Category 2)Causes skin irritation.[1][2]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Note: This data is for 2-(2-Amino-5-bromobenzoyl)pyridine and should be used as a minimum precaution for handling this compound.

Experimental Protocol: Disposal Procedure

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol must be strictly adhered to.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, and a lab coat.[1]

  • All handling of this compound and its waste must be conducted in a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste.

  • Collect all waste containing this compound, including residues, contaminated materials, and rinsates, in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name "this compound".

  • Contaminated solid waste such as gloves, filter paper, and weighing boats must also be disposed of in a designated solid hazardous waste container.

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.

  • Do not use combustible materials like paper towels to absorb the spill.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (residue, contaminated items) fume_hood->waste_generated segregate Segregate as Halogenated Organic Waste waste_generated->segregate spill Spill Occurs waste_generated->spill collect Collect in a Labeled, Sealed Container segregate->collect label_container Label Container: 'Halogenated Organic Waste' 'this compound' collect->label_container store Store Waste Securely in a Ventilated Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal large_spill Large Spill? spill->large_spill absorb Absorb with Inert Material collect_spill Collect and Place in Halogenated Waste Container absorb->collect_spill collect_spill->store large_spill->absorb No (Small Spill) contact_ehs_spill Contact EHS Immediately large_spill->contact_ehs_spill Yes

References

Personal protective equipment for handling 2-(2-Bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromobenzoyl)pyridine could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds and benzoylpyridines, as well as established best practices for laboratory safety. This information is for guidance purposes only. Researchers must consult the specific SDS provided by the supplier for the exact chemical being used before any handling, storage, or disposal.

Halogenated aromatic compounds are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation/Corrosion: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is crucial.

Table 1: Recommended Personal Protective Equipment (PPE)

CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.

Experimental Protocols: Operational Plan

A step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE as outlined in Table 1.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily accessible.

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within the hood.

  • Wear appropriate PPE, including gloves, safety goggles, a face shield, and a lab coat, at all times.

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound.

  • Clean all contaminated surfaces and equipment.

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.

  • Halogenated organic waste must be collected separately from non-halogenated waste.[1]

2. Containerization:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the waste.

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

4. Disposal:

  • Follow your institution's hazardous waste disposal procedures.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.

Visualization of the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate storage_label Label & Store Securely handle_reaction->storage_label cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.